HJC0152
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O4.ClH/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17;/h1-4,7-8H,5-6,18H2,(H,19,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZHLOYBZOONSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HJC0152 mechanism of action in cancer cells
An In-depth Technical Guide on the Mechanism of Action of HJC0152 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein implicated in the pathogenesis of numerous human cancers.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its effects on cellular signaling, metabolism, and key tumorigenic processes. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the STAT3 pathway.
Core Mechanism of Action: STAT3 Inhibition
This compound is a derivative of niclosamide with significantly improved aqueous solubility and oral bioavailability.[3][6] Its primary mechanism of action is the inhibition of the STAT3 signaling pathway, which is constitutively activated in a wide range of malignancies, including non-small-cell lung cancer (NSCLC), glioblastoma, gastric cancer, and head and neck squamous cell carcinoma (HNSCC).[1][2][3][4]
This compound effectively suppresses the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation.[2][4][6] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking its transcriptional activity.[4][6][7] Consequently, the expression of STAT3 downstream target genes involved in cell proliferation, survival, and angiogenesis is downregulated.[2][3][5]
Signaling Pathway Diagram
Caption: this compound inhibits STAT3 phosphorylation, blocking downstream signaling.
Effects on Cancer Cell Biology
Inhibition of the STAT3 pathway by this compound leads to a cascade of anti-tumor effects across various cancer cell types.
Inhibition of Cell Proliferation and Survival
This compound effectively reduces the proliferation of cancer cells.[1][4] This is achieved through the downregulation of key cell cycle regulators, such as Cyclin D1, and the induction of cell cycle arrest, primarily at the G0/G1 phase.[6][7]
Induction of Apoptosis
This compound induces apoptosis in cancer cells.[1][2][4] This is mediated by the downregulation of anti-apoptotic proteins like Mcl-1 and survivin, and the upregulation of pro-apoptotic markers such as cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP).[2][3][5]
Suppression of Migration and Invasion
This compound significantly impairs the migration and invasion of cancer cells.[2][3][6] This is associated with the downregulation of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which are crucial for extracellular matrix degradation and are transcriptionally regulated by STAT3.[6]
Experimental Workflow: In Vitro Anti-Cancer Effects
Caption: Workflow for assessing this compound's in vitro anti-cancer activity.
Modulation of Cellular Metabolism and Oxidative Stress
Recent studies have revealed that this compound's anti-cancer activity is also linked to the modulation of cellular metabolism and the induction of oxidative stress.[1]
In NSCLC cells, this compound has been shown to perturb key metabolic pathways, including purine, glutathione, and pyrimidine metabolism.[1] This metabolic disruption reduces the cell's capacity to scavenge free radicals, leading to an accumulation of reactive oxygen species (ROS). The resulting oxidative stress contributes to DNA damage and apoptosis.[1]
Logical Relationship: this compound, STAT3, and Metabolism
References
- 1. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
HJC0152: A Potent Inhibitor of STAT3 Phosphorylation for Cancer Therapy - A Technical Guide
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Aberrant and constitutive activation of the STAT3 signaling pathway is frequently observed in a wide range of human cancers, such as glioblastoma, gastric cancer, and head and neck squamous cell carcinoma (HNSCC), often correlating with poor prognosis and therapy resistance.[1][2][3] This makes STAT3 an attractive and critical target for cancer drug development.[4] HJC0152 is a novel, orally active small-molecule inhibitor of STAT3.[3][5] Developed as an O-alkylamino-tethered derivative of niclosamide, this compound exhibits significantly improved aqueous solubility and oral bioavailability, overcoming the limitations of its parent compound.[2][5][6] This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action in inhibiting STAT3 phosphorylation, its anti-tumor efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action: Specific Inhibition of STAT3 Phosphorylation
The activation of STAT3 is a tightly regulated process, primarily initiated by upstream signals like cytokines and growth factors, which activate Janus kinases (JAKs).[1][7] JAKs then phosphorylate STAT3 on a critical tyrosine residue at position 705 (Tyr705).[5][7] This phosphorylation event is essential for STAT3 to form homodimers, translocate from the cytoplasm to the nucleus, and bind to DNA to initiate the transcription of its target genes.[1][5][7]
This compound exerts its anti-tumor effects by directly interfering with this critical activation step. It specifically inhibits the phosphorylation of STAT3 at the Tyr705 residue, thereby preventing its activation.[3][5][6][7] Importantly, studies have shown that this compound does not affect the total protein levels of STAT3.[6][8] This targeted inhibition blocks the subsequent dimerization and nuclear translocation of STAT3, leading to the downregulation of numerous downstream target genes responsible for promoting cancer cell proliferation (e.g., Cyclin D1, c-Myc), survival (e.g., Bcl-2, Mcl1, Survivin), and invasion (e.g., MMPs, Twist1).[2][5][7]
The specific action of this compound on p-STAT3 (Tyr705) leads to a cascade of anti-cancer effects. By preventing the transcription of key oncogenes, this compound effectively induces cell cycle arrest, promotes programmed cell death (apoptosis), and reduces the migratory and invasive capabilities of cancer cells.
Quantitative Efficacy Data
This compound has demonstrated potent anti-tumor activity across a variety of cancer cell lines and in vivo models. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Assay | Effective Concentration / IC₅₀ | Duration | Reference(s) |
|---|---|---|---|---|---|
| Head & Neck (HNSCC) | SCC25 | Western Blot | 2 µmol/L | 24 hours | [6] |
| Head & Neck (HNSCC) | CAL27 | Western Blot | 1 µmol/L | 24 hours | [6] |
| Glioblastoma | U87, U251, LN229 | Colony Formation | 0.5 - 5 µmol/L | 14 days | [5] |
| Gastric Cancer | AGS, MKN45 | Cell Growth (CCK8) | 5 - 20 µM | 24-72 hours | [9] |
| Breast Cancer | MDA-MB-231 | STAT3 Promoter Activity | 10 - 20 µM | 24 hours | [10] |
| NSCLC | A549, H460 | Cell Viability (MTT) | 1.25 - 20 µmol/L | 24-72 hours |[11] |
Table 2: In Vivo Efficacy of this compound in Xenograft Tumor Models
| Cancer Type | Cell Line | Animal Model | Dosage & Administration | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Glioblastoma | U87 | Nude Mice | 7.5 mg/kg daily, intratumoral | Significant tumor growth inhibition | [5] |
| Breast Cancer | MDA-MB-231 | Nude Mice | 2.5 and 7.5 mg/kg, i.p. | Significant suppression of tumor growth | [8] |
| Gastric Cancer | MKN45 | BALB/c Nude Mice | 7.5 mg/kg, i.p. twice weekly | Retarded tumor growth | [1][2] |
| HNSCC | SCC25 | Orthotopic Mouse Model | Intraperitoneal injection | Decreased tumor growth and invasion |[6] |
Experimental Protocols and Workflows
The evaluation of this compound's efficacy involves a series of standard and specialized molecular biology techniques. A typical experimental workflow is outlined below.
Western Blotting for Phospho-STAT3 Detection
This protocol is used to determine the levels of specific proteins, allowing for the direct assessment of this compound's effect on STAT3 phosphorylation.
-
Cell Lysis: Treat cancer cells with desired concentrations of this compound for a specified time (e.g., 24 hours). Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12][13]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705), total STAT3, or other proteins of interest overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the dose-dependent effect of this compound.[6]
-
Cell Seeding: Seed cells (e.g., 2,000-5,000 cells/well) into 96-well plates and allow them to adhere overnight.[5][6]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µmol/L) or a vehicle control (DMSO).[5][6]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent to each well and incubate for an additional 1-4 hours.[6][9][11]
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.[5][6][9] The half-maximal inhibitory concentration (IC₅₀) can be calculated from the dose-response curve.
Transwell Migration and Invasion Assay
This assay assesses the ability of cancer cells to move through a porous membrane, with or without an extracellular matrix layer, to quantify the effect of this compound on cell motility.
-
Cell Preparation: Pre-treat cells with this compound or vehicle control for a specified duration (e.g., 8-24 hours).[6][9]
-
Chamber Seeding: Resuspend the treated cells in a serum-free medium. Seed the cell suspension (e.g., 5x10⁴ cells) into the upper chamber of a Transwell insert (8-µm pore size).[2][9] For invasion assays, the insert is pre-coated with Matrigel.[2][6]
-
Chemoattraction: Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).[9]
-
Incubation: Incubate the plate for 18-24 hours to allow cells to migrate or invade through the membrane.[6][9]
-
Staining and Counting: Remove non-migrated cells from the top of the insert. Fix the cells that have moved to the bottom surface of the membrane with ethanol or methanol and stain them with 0.1% crystal violet.[9] Count the stained cells under a microscope.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism, providing crucial preclinical data.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 × 10⁶ U87 cells) into the flank of immunocompromised mice (e.g., nude mice).[5]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., 7.5 mg/kg) or a vehicle control via the desired route (e.g., intraperitoneal, intratumoral) on a set schedule (e.g., daily or twice weekly).[1][5]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 3 days). Tumor volume is often calculated using the formula: (Length × Width²)/2.[5]
-
Endpoint Analysis: At the end of the study, humanely sacrifice the mice and excise the tumors. Weigh the tumors and process them for further analyses, such as immunohistochemistry (IHC) for p-STAT3 or Ki-67 (a proliferation marker).[2]
Conclusion
This compound is a promising small-molecule inhibitor that demonstrates significant anti-tumor activity by specifically targeting the STAT3 signaling pathway. Its primary mechanism involves the direct inhibition of STAT3 phosphorylation at Tyr705, a crucial step for its activation. This targeted action effectively blocks downstream signaling cascades that drive cell proliferation, survival, and invasion. Supported by robust preclinical data from both in vitro and in vivo models, and possessing favorable pharmacokinetic properties like enhanced aqueous solubility, this compound stands out as a strong candidate for further clinical development in the treatment of STAT3-dependent cancers.[5][6]
References
- 1. Unraveling the complexity of STAT3 in cancer: molecular understanding and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. e-century.us [e-century.us]
- 8. selleckchem.com [selleckchem.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
HJC0152: A Potent STAT3 Inhibitor and its Impact on Downstream Target Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Aberrant and constitutive activation of STAT3 is a hallmark of many human cancers, including gastric, glioblastoma, breast, lung, and head and neck cancers, often correlating with poor prognosis and resistance to therapy.[2][3][4][5] This has rendered STAT3 an attractive therapeutic target for cancer drug development.[1][5] HJC0152, an O-alkylamino-tethered derivative of niclosamide, has emerged as a novel, potent, and orally bioavailable small-molecule inhibitor of STAT3 signaling.[6][7] This document provides a comprehensive technical overview of the effects of this compound on the downstream targets of STAT3, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: Inhibition of STAT3 Phosphorylation
The primary mechanism of this compound involves the inhibition of STAT3 activation.[3][5] STAT3 is typically activated by phosphorylation at the tyrosine 705 (Tyr705) residue by upstream kinases, such as Janus kinases (JAKs).[3] This phosphorylation event is essential for STAT3 dimerization, nuclear translocation, and subsequent binding to the promoter regions of its target genes.[3][8] this compound effectively suppresses the phosphorylation of STAT3 at Tyr705, thereby blocking its ability to function as a transcription factor.[2][3][6][7] Studies across various cancer cell lines, including gastric, glioblastoma, and non-small-cell lung cancer, have consistently demonstrated that this compound reduces the levels of phosphorylated STAT3 (p-STAT3) in a dose- and time-dependent manner.[2][4][8][9]
Quantitative Effects on Downstream STAT3 Targets
By inhibiting STAT3 activation, this compound leads to the downregulation of numerous downstream target genes critical for tumor progression. The expression levels of proteins involved in cell cycle progression, apoptosis, and metastasis are significantly altered following this compound treatment.
Table 1: Effect of this compound on Cell Cycle and Proliferation-Related Proteins
| Target Protein | Cancer Type | Cell Line(s) | This compound Concentration | Duration | Observed Effect | Citation(s) |
| c-Myc | Gastric Cancer | AGS, MKN45 | 5, 10, 20 µM | 4 hours | Dose-dependent decrease | [2][8][9] |
| Glioblastoma | U87, U251, LN229 | Not specified | Not specified | Downregulation | [3] | |
| Cyclin D1 | Gastric Cancer | AGS, MKN45 | 5, 10, 20 µM | 4 hours | Dose-dependent decrease | [2][8][9] |
| Breast Cancer | MDA-MB-231 | Not specified | Not specified | Downregulation | [7] | |
| Glioblastoma | U87, U251, LN229 | Not specified | Not specified | Downregulation | [3] |
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Target Protein | Cancer Type | Cell Line(s) | This compound Concentration | Duration | Observed Effect | Citation(s) |
| Survivin | Gastric Cancer | AGS, MKN45 | 10, 20 µM | 24 hours | Dose-dependent decrease | [2] |
| Glioblastoma | U87, U251, LN229 | Not specified | Not specified | Downregulation | [3] | |
| Mcl-1 | Gastric Cancer | AGS, MKN45 | 10, 20 µM | 24 hours | Dose-dependent decrease | [2] |
| Bcl-2 | Glioblastoma | U87, U251, LN229 | Not specified | Not specified | Downregulation | [3] |
| Cleaved PARP | Gastric Cancer | AGS, MKN45 | 10, 20 µM | 24 hours | Dose-dependent increase | [2] |
| Cleaved Caspase-3 | Breast Cancer | MDA-MB-231 | Not specified | Not specified | Upregulation | [7] |
| NSCLC | A549 Xenograft | Not specified | Not specified | Increased staining | [4] |
Table 3: Effect of this compound on Invasion and Metastasis-Related Proteins
| Target Protein | Cancer Type | Cell Line(s) | This compound Concentration | Duration | Observed Effect | Citation(s) |
| MMP2 / MMP9 | Glioblastoma | U87, U251, LN229 | Not specified | Not specified | Downregulation | [3] |
| HNSCC | SCC25, CAL27 | Not specified | Not specified | Downregulation | [6] | |
| Vimentin | Glioblastoma | U87, U251, LN229 | Not specified | Not specified | Downregulation | [3] |
| Twist1 | Glioblastoma | U87, U251, LN229 | Not specified | Not specified | Downregulation | [3] |
These quantitative changes in protein expression directly correlate with the observed cellular phenotypes, such as decreased proliferation, induction of apoptosis, and reduced cell migration and invasion.[2][4][6]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the effect of this compound on STAT3's downstream targets.
1. Western Blot Analysis for Protein Expression
This technique is used to quantify the expression levels of p-STAT3, total STAT3, and downstream target proteins like c-Myc, Cyclin D1, Survivin, and Bcl-2.
-
Cell Lysis: Cancer cells are seeded and treated with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 4, 24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-STAT3 Tyr705, anti-STAT3, anti-c-Myc, anti-Cyclin D1, anti-Survivin, anti-GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is used as a loading control to ensure equal protein loading.
2. Cell Viability and Proliferation Assay (CCK-8/MTT)
These assays measure the cytotoxic and anti-proliferative effects of this compound.
-
Cell Seeding: Cells (e.g., AGS, MKN45) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).
-
Reagent Incubation: Following treatment, Cell Counting Kit-8 (CCK-8) or MTT reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.
3. Transwell Migration and Invasion Assay
This assay assesses the impact of this compound on the migratory and invasive capabilities of cancer cells.
-
Chamber Preparation: For invasion assays, the upper surface of a Transwell insert (8 µm pore size) is pre-coated with Matrigel. For migration assays, the insert is not coated.
-
Cell Seeding: Cancer cells, pre-starved and resuspended in serum-free medium, are seeded into the upper chamber. This compound at various concentrations is added to the upper chamber.
-
Incubation: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS). The plate is incubated for 24-48 hours.
-
Quantification: Non-migrated cells on the upper surface of the insert are removed with a cotton swab. Cells that have migrated or invaded to the lower surface are fixed with methanol and stained with crystal violet. The number of stained cells is counted under a microscope in several random fields.
Logical Relationship of this compound's Effects
The inhibition of STAT3 by this compound initiates a cascade of downstream events that culminate in the suppression of tumor growth and progression. This logical flow highlights the compound's multi-faceted anti-cancer activity.
References
- 1. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. dovepress.com [dovepress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
HJC0152: A Novel STAT3 Inhibitor's Impact on Apoptosis and Cell Cycle Progression
A Technical Guide for Researchers and Drug Development Professionals
Abstract
HJC0152, a novel and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), has emerged as a promising therapeutic agent in oncology. Aberrant STAT3 signaling is a hallmark of numerous human cancers, contributing to uncontrolled cell proliferation, survival, and invasion. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms by which this compound exerts its anti-tumor effects, with a specific focus on its profound impact on inducing apoptosis and orchestrating cell cycle arrest in cancer cells. This document synthesizes quantitative data from multiple studies, details key experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers and drug development professionals in the field.
Introduction
The STAT3 protein, a latent cytoplasmic transcription factor, plays a pivotal role in relaying signals from cytokines and growth factors to the nucleus, where it regulates the expression of genes critical for cell growth, proliferation, and survival.[1][2] Constitutive activation of STAT3 is frequently observed in a wide array of malignancies, including gastric cancer, glioblastoma, head and neck squamous cell carcinoma (HNSCC), and non-small-cell lung cancer (NSCLC), making it an attractive target for therapeutic intervention.[1][2][3][4] this compound, an O-alkylamino-tethered derivative of niclosamide, demonstrates enhanced aqueous solubility and potent STAT3 inhibitory activity.[1][4] This guide delineates the functional consequences of this compound-mediated STAT3 inhibition, specifically its ability to trigger programmed cell death (apoptosis) and halt cell cycle progression in malignant cells.
Impact on Apoptosis
This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. The induction of apoptosis is a critical mechanism for eliminating malignant cells and is a key indicator of the efficacy of an anti-cancer agent.
Quantitative Analysis of Apoptosis Induction
Treatment with this compound leads to a significant, dose-dependent increase in the percentage of apoptotic cells. The following table summarizes the quantitative data from apoptosis assays (Annexin V-FITC/PI staining) in different cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration (µM) | Percentage of Apoptotic Cells | Reference |
| AGS | Gastric Cancer | 20 | Significantly Increased (P<0.001) | [3] |
| MKN45 | Gastric Cancer | 20 | Significantly Increased (P<0.001) | [3] |
| U87 | Glioblastoma | Dose-dependent | Significantly Increased (P<0.05) | [1] |
| U251 | Glioblastoma | Dose-dependent | Significantly Increased (P<0.05) | [1] |
| LN229 | Glioblastoma | Dose-dependent | Significantly Increased (P<0.05) | [1] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Dose-dependent | Significantly Increased (P<0.05) | [4] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Dose-dependent | Significantly Increased (P<0.05) | [4] |
| A549 | Non-Small-Cell Lung Cancer | Dose-dependent | Significantly Increased | [2] |
| H460 | Non-Small-Cell Lung Cancer | Dose-dependent | Significantly Increased | [2] |
Molecular Mechanisms of this compound-Induced Apoptosis
This compound triggers apoptosis through the modulation of key regulatory proteins in the intrinsic and extrinsic apoptotic pathways. Western blot analyses have revealed the following molecular changes:
-
Downregulation of Anti-Apoptotic Proteins: this compound treatment leads to a decrease in the expression of Bcl-2, Mcl-1, and survivin.[1][3] These proteins normally function to prevent apoptosis, and their suppression is a critical step in initiating programmed cell death.
-
Upregulation of Pro-Apoptotic Proteins: A corresponding increase in the expression of the pro-apoptotic protein Bax is observed following this compound treatment.[1]
-
Activation of Caspases and PARP: The induction of apoptosis is further confirmed by the increased expression of cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (c-PARP).[1][3][4] Caspase-3 is a key executioner caspase, and its activation leads to the cleavage of cellular substrates, including PARP, culminating in cell death.
Signaling Pathways in this compound-Induced Apoptosis
The primary mechanism of this compound-induced apoptosis is the inhibition of the STAT3 signaling pathway. By preventing the phosphorylation of STAT3 at Tyr705, this compound blocks its nuclear translocation and subsequent transcription of anti-apoptotic target genes.[3][4] Additionally, this compound has been shown to activate the p38 and JNK Mitogen-Activated Protein Kinase (MAPK) pathways, which can also contribute to the induction of apoptosis.[3]
Impact on Cell Cycle Progression
In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by arresting the cell cycle.
Quantitative Analysis of Cell Cycle Arrest
Flow cytometry analysis has demonstrated that this compound treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle, thereby preventing their entry into the S phase and subsequent mitosis.
| Cell Line | Cancer Type | This compound Concentration | Effect on Cell Cycle | Reference |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Dose-dependent | G0/G1 phase arrest (P<0.05) | [4] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Dose-dependent | G0/G1 phase arrest (P<0.05) | [4] |
Molecular Mechanisms of this compound-Induced Cell Cycle Arrest
The arrest of the cell cycle at the G0/G1 checkpoint is mediated by the downregulation of key cell cycle regulatory proteins. As a downstream target of STAT3, the expression of Cyclin D1 is significantly reduced upon this compound treatment.[3] Cyclin D1 is a crucial protein for the G1 to S phase transition. Its inhibition prevents the phosphorylation of the retinoblastoma protein (Rb) and halts cell cycle progression.
Signaling Pathway in this compound-Induced Cell Cycle Arrest
The inhibition of the STAT3 signaling pathway by this compound is the central mechanism driving cell cycle arrest. By suppressing the transcription of STAT3 target genes like CCND1 (encoding Cyclin D1) and c-Myc, this compound effectively removes the proliferative signals necessary for cell cycle progression.[3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on apoptosis and cell cycle progression.
Cell Viability and Proliferation Assays
-
MTT and CCK8 Assays: These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability and proliferation. Cells are seeded in 96-well plates, treated with various concentrations of this compound for different time points, and then incubated with MTT or CCK8 reagent. The absorbance is measured to determine the inhibitory effect of this compound on cell growth.[2][5]
-
Colony Formation Assay: This assay evaluates the long-term proliferative capacity of cells. Cells are seeded at a low density and treated with this compound. After a period of incubation (e.g., 14 days), the colonies are stained with crystal violet and counted.[1][3]
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry: This is the standard method for quantifying apoptosis. Cells are treated with this compound, harvested, and then stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, in tissue samples.[4]
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: Cells are treated with this compound, harvested, and fixed. They are then treated with RNase and stained with PI, which intercalates with DNA. The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation. Cells are treated with this compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target proteins (e.g., STAT3, p-STAT3, Bcl-2, Bax, cleaved caspase-3, Cyclin D1). The protein bands are visualized using secondary antibodies conjugated to an enzyme that produces a detectable signal.[1][3][4]
Conclusion
This compound represents a promising new therapeutic strategy for a variety of cancers characterized by aberrant STAT3 activation. Its ability to potently induce apoptosis and cause cell cycle arrest at the G0/G1 phase underscores its significant anti-proliferative and pro-apoptotic activity. The detailed molecular mechanisms, involving the direct inhibition of STAT3 phosphorylation and the modulation of downstream targets, provide a strong rationale for its continued development. This technical guide provides a foundational understanding of this compound's impact on fundamental cellular processes, offering valuable insights for researchers and clinicians working towards novel cancer therapies. Further investigations are warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with other anti-cancer agents.
References
- 1. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. dovepress.com [dovepress.com]
HJC0152: A Technical Guide to a Novel STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0152 is a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] Developed as an O-alkylamino-tethered derivative of niclosamide, this compound exhibits significantly improved aqueous solubility and a favorable pharmacokinetic profile, positioning it as a promising therapeutic candidate for a variety of human cancers.[5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and a summary of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound with a well-defined chemical structure. Its development was aimed at overcoming the poor solubility and bioavailability of its parent compound, niclosamide, while retaining or enhancing its STAT3 inhibitory activity.[5][6]
Chemical Identity
| Property | Value |
| IUPAC Name | 2-(2-Aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide hydrochloride[7] |
| Synonyms | HJC 0152, HJC-0152[7] |
| CAS Number | 1420290-99-8 (hydrochloride salt)[1][2][3][7] |
| Molecular Formula | C₁₅H₁₄Cl₃N₃O₄[4][7] |
| Molecular Weight | 406.64 g/mol [4][7] |
| SMILES | O=C(NC1=CC=C(--INVALID-LINK--=O)C=C1Cl)C2=CC(Cl)=CC=C2OCCN.[H]Cl[1][2] |
Physicochemical Properties
| Property | Value |
| Appearance | Solid powder[2][7] |
| Purity | >99% by HPLC[7] |
| Solubility | Soluble in DMSO[3][7] |
| Storage | Room temperature for months, or -20°C for 3 years[7] |
Biological Activity and Mechanism of Action
This compound exerts its potent anti-cancer effects primarily through the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.
Mechanism of Action: STAT3 Inhibition
This compound inhibits the activation of STAT3 by preventing its phosphorylation at the critical tyrosine 705 (Tyr705) residue.[6][8] This phosphorylation event is essential for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn activates the transcription of its downstream target genes. By blocking this initial activation step, this compound effectively shuts down the entire STAT3 signaling cascade.
The inhibition of STAT3 signaling by this compound leads to the downregulation of various oncogenic proteins, including:
-
c-Myc: A proto-oncogene that drives cell proliferation.[6]
-
Survivin and Mcl-1: Anti-apoptotic proteins that promote cell survival.[6]
In Vitro Anti-Cancer Activity
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, including those from breast, head and neck, gastric, and non-small-cell lung cancers.
Summary of In Vitro Activity
| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC25, CAL27 | Inhibition of cell proliferation, induction of G0/G1 cell cycle arrest, and apoptosis.[5] | [5] |
| Gastric Cancer | AGS, MKN45 | Inhibition of cell growth and colony formation, induction of apoptosis.[6][9] | [6][9] |
| Glioblastoma | U87, U251, LN229 | Suppression of proliferation and motility, induction of apoptosis.[8] | [8] |
| Non-Small-Cell Lung Cancer (NSCLC) | A549, H460 | Reduction in cell proliferation, promotion of ROS generation, and induction of apoptosis.[10] | [10] |
| Breast Cancer | MDA-MB-231 | Inhibition of STAT3 promoter activity, induction of cleaved caspase-3, and downregulation of cyclin D1.[1] | [1] |
In Vivo Anti-Tumor Efficacy
Preclinical studies in xenograft animal models have confirmed the anti-tumor efficacy of this compound. Both intraperitoneal (i.p.) and oral (p.o.) administration of this compound have been shown to significantly suppress tumor growth without significant toxicity.
Summary of In Vivo Efficacy
| Cancer Type | Animal Model | Dosing | Key Findings | Reference(s) |
| Head and Neck Squamous Cell Carcinoma | Orthotopic mouse model (SCC25) | 7.5 mg/kg, i.p. | Significant reduction in tumor growth and invasion.[5] | [5] |
| Gastric Cancer | Nude mice xenograft (MKN45) | 7.5 mg/kg | Significant reduction in tumor volume and weight.[11] | [11] |
| Glioblastoma | U87 xenograft tumor model | Not specified | Potent suppressive effect on tumor growth.[8] | [8] |
| Non-Small-Cell Lung Cancer | A549 xenograft model | 7.5 mg/kg/day | Significant retardation of tumor growth rate.[12] | [12] |
| Breast Cancer | MDA-MB-231 xenograft model (nude mice) | 2.5 and 7.5 mg/kg, i.p. | Significant suppression of tumor growth.[1] | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
Protocol:
-
Seed cancer cells (e.g., SCC25, CAL27, AGS, MKN45) into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µmol/L) or DMSO as a vehicle control.[5]
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.[6][11]
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6][11]
-
Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Western Blotting for STAT3 Phosphorylation
Protocol:
-
Treat cells with this compound for the indicated times and concentrations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Pharmacokinetics and Oral Bioavailability
A key advantage of this compound is its improved pharmacokinetic profile compared to niclosamide, particularly its enhanced aqueous solubility and oral bioavailability.[5] In vivo studies in mice have demonstrated that this compound is orally bioavailable and can achieve therapeutic concentrations in plasma and tumor tissue.[1] While specific pharmacokinetic parameters such as Cmax, Tmax, and half-life are not extensively detailed in the currently available literature, the consistent in vivo efficacy observed with oral administration underscores its potential as a clinically translatable agent.
Conclusion
This compound is a promising novel STAT3 inhibitor with significant anti-cancer activity demonstrated in a variety of preclinical models. Its mechanism of action is well-defined, involving the direct inhibition of STAT3 phosphorylation, which leads to the suppression of key oncogenic signaling pathways. The improved physicochemical properties of this compound, particularly its enhanced solubility and oral bioavailability, make it a highly attractive candidate for further clinical development. The detailed protocols provided in this guide should serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other STAT3-targeting agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride | STAT | Apoptosis | TargetMol [targetmol.com]
- 4. This compound hydrochloride | STAT | CAS 1420290-99-8 | Buy this compound hydrochloride from Supplier InvivoChem [invivochem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChemGood [chemgood.com]
- 8. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
HJC0152: A Novel STAT3 Inhibitor Reprogramming Cellular Metabolism in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
HJC0152 is a novel, orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a key driver in the development and progression of numerous human cancers. This compound exerts its anti-tumor effects by directly inhibiting the phosphorylation of STAT3 at the Tyr705 residue, leading to the suppression of downstream pro-oncogenic signaling cascades. Emerging evidence reveals a critical and multifaceted role for this compound in modulating cellular metabolism in cancer cells. This document provides an in-depth technical overview of this compound, with a focus on its impact on metabolic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: STAT3 Inhibition
This compound is a derivative of niclosamide, optimized for improved aqueous solubility and more potent STAT3 inhibitory activity.[1][2] Its primary mechanism of action is the inhibition of STAT3 phosphorylation at Tyr705, which is a critical step for its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in cell proliferation, survival, and angiogenesis.[1][2]
Quantitative Anti-Proliferative Activity
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, as determined by MTT assays, are summarized in the table below.
| Cancer Type | Cell Line | IC50 (µM) |
| Glioblastoma | U87 | 5.396 |
| U251 | 1.821 | |
| LN229 | 1.749 | |
| Non-Small-Cell Lung Cancer (NSCLC) | A549 | 5.11 |
| H460 | 5.01 | |
| H1299 | 13.21 | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | CAL27 | 1.05 |
| SCC25 | 2.18 |
Modulation of Cellular Metabolism
A growing body of evidence indicates that this compound's anti-cancer effects are intrinsically linked to its ability to reprogram cellular metabolism. This metabolic modulation appears to be cancer-type specific, targeting different pathways to induce cell stress and death.
Glutathione, Purine, and Pyrimidine Metabolism in Non-Small-Cell Lung Cancer (NSCLC)
In NSCLC cell lines A549 and H460, treatment with this compound leads to significant perturbations in purine, glutathione, and pyrimidine metabolism.[3] This disruption of metabolic homeostasis has a profound impact on the cellular redox balance. Specifically, the modulation of glutathione metabolism by this compound reduces the cell's capacity to scavenge free radicals, leading to an accumulation of reactive oxygen species (ROS).[3] This increase in oxidative stress is a key contributor to this compound-induced apoptosis.[3]
Glucose Metabolism and Mitochondrial Function in Breast Cancer
In breast cancer, this compound acts as a modulator of glucose and energy metabolism.[4] It has been shown to differentially regulate the expression of various glycolytic enzymes and impact the function of mitochondrial respiratory chain complexes.[4] This reprogramming of glucose metabolism leads to a reduction in ATP production, thereby inducing apoptosis and inhibiting proliferation and tumor progression.[4] Specifically, this compound has been reported to significantly inhibit mitochondrial Complex IV while increasing the function of Complex V (ATP synthase).[5]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits STAT3 phosphorylation, leading to downstream effects on cell fate and metabolism.
Experimental Workflow: In Vitro Analysis
Caption: A typical workflow for the in vitro evaluation of this compound's anti-cancer effects.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard methodologies to assess the effect of this compound on cancer cell viability.
-
Materials:
-
Cancer cell lines (e.g., A549, H460, U87)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 levels in cancer cells following this compound treatment.
-
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.
-
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cells (e.g., A549, MKN45)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., PBS, or a solution of DMSO, PEG300, and Tween 80)
-
Calipers
-
-
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer this compound (e.g., 7.5 mg/kg) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) gavage daily or on a specified schedule.[1]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for p-STAT3, Ki-67, and cleaved caspase-3).
-
Conclusion
This compound is a promising anti-cancer agent that targets the STAT3 signaling pathway, a critical node in cancer cell proliferation and survival. A key aspect of its mechanism of action is the profound modulation of cellular metabolism, including pathways responsible for redox homeostasis and energy production. This dual action of inhibiting a key oncogenic signaling pathway and inducing metabolic stress makes this compound a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its role in the metabolic reprogramming of cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A STAT3-mediated metabolic switch is involved in tumour transformation and STAT3 addiction | Aging [aging-us.com]
- 5. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
The Impact of HJC0152 on Reactive Oxygen Species Generation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0152, a novel and orally active STAT3 inhibitor, has demonstrated significant anti-tumor efficacy across various cancer models. A key mechanism contributing to its cytotoxic effects is the induction of reactive oxygen species (ROS) generation, leading to oxidative stress and subsequent apoptosis in cancer cells. This technical guide provides an in-depth analysis of the effects of this compound on ROS production, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. The information presented is collated from peer-reviewed studies on non-small-cell lung cancer (NSCLC), glioblastoma, and gastric cancer, offering a comprehensive resource for researchers and professionals in drug development.[1][2][3]
Introduction to this compound and Reactive Oxygen Species
This compound is a derivative of niclosamide and functions as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] Constitutive activation of STAT3 is a common feature in many malignancies, promoting cell proliferation, survival, and migration.[1][3] By inhibiting STAT3, this compound disrupts these oncogenic processes.
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide anions and hydrogen peroxide. While low levels of ROS are essential for normal cellular signaling, excessive accumulation leads to oxidative stress, causing damage to DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[4][5] Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more susceptible to agents that further elevate oxidative stress.[6][7] this compound leverages this vulnerability by promoting ROS generation as a key component of its anti-cancer activity.[1]
Quantitative Analysis of this compound-Induced ROS Generation
Studies have quantitatively demonstrated the dose-dependent effect of this compound on intracellular ROS levels in various cancer cell lines. The primary method for this quantification involves the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which upon oxidation by ROS, emits a fluorescent signal that can be measured by fluorescence microscopy and flow cytometry.[1]
Table 1: Effect of this compound on ROS Levels in A549 NSCLC Cells
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control | Statistical Significance (p-value) |
| 0 (Control) | Baseline | 1.0 | - |
| 1.25 | Increased | > 1.0 | < 0.001 |
| 2.5 | Further Increased | > 1.0 | < 0.001 |
| 5.0 | Markedly Increased | > 1.0 | < 0.001 |
Data compiled from flow cytometry results presented in published studies.[8]
Table 2: Effect of this compound on ROS Levels in H460 NSCLC Cells
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control | Statistical Significance (p-value) |
| 0 (Control) | Baseline | 1.0 | - |
| 2.5 | Increased | > 1.0 | < 0.001 |
| 5.0 | Further Increased | > 1.0 | < 0.001 |
| 10.0 | Markedly Increased | > 1.0 | < 0.001 |
Data compiled from flow cytometry results presented in published studies.[8]
Experimental Protocols
Measurement of Intracellular ROS
Objective: To quantify the levels of intracellular ROS in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., A549, H460)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).[8]
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate them with DCFH-DA solution in serum-free medium at 37°C for a designated time (e.g., 20-30 minutes) in the dark.
-
Fluorescence Microscopy: Following incubation, wash the cells again with PBS to remove excess probe. Observe the cells under a fluorescence microscope to visualize the fluorescence, which is indicative of ROS levels.[8]
-
Flow Cytometry: For quantitative analysis, detach the stained cells and resuspend them in PBS. Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the oxidized DCF.[1]
Apoptosis Assay
Objective: To determine the percentage of apoptotic cells induced by this compound treatment, which is a downstream effect of ROS accumulation.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection: Treat cells with this compound as described above. After treatment, collect both the adherent and floating cells.
-
Staining: Wash the collected cells with cold PBS and resuspend them in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]
Signaling Pathways and Mechanisms
This compound induces ROS generation primarily through the inhibition of STAT3. The proposed mechanism involves the downregulation of STAT3-mediated metabolic pathways that are crucial for maintaining redox homeostasis, particularly glutathione metabolism.[1] By inhibiting STAT3, this compound reduces the cell's capacity to scavenge free radicals, leading to an accumulation of ROS. This elevated oxidative stress then triggers downstream events, including DNA damage and the intrinsic apoptotic pathway.[1]
References
- 1. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives Regarding the Intersections between STAT3 and Oxidative Metabolism in Cancer [mdpi.com]
- 5. Reactive Oxygen Species in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small-molecule enhancers of reactive oxygen species that are nontoxic or cause genotype-selective cell death. | Broad Institute [broadinstitute.org]
- 7. Reactive oxygen species in cancer: Mechanistic insights and therapeutic innovations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HJC0152 in Non-Small-Cell Lung Cancer (NSCLC) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro utility of HJC0152, a potent STAT3 inhibitor, for studying non-small-cell lung cancer (NSCLC). The following protocols are based on established methodologies and are intended to guide researchers in utilizing this compound for assessing its anti-cancer effects.
Introduction
This compound is an orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a key oncogenic driver in a variety of human cancers, including NSCLC, where it promotes cell proliferation, survival, and migration.[1][2] this compound exerts its anti-tumor effects by suppressing STAT3 phosphorylation, leading to the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of cell motility in NSCLC cells.[1][2] These notes provide detailed protocols for evaluating the in vitro efficacy of this compound in NSCLC cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound on NSCLC Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| A549 | Cell Viability (MTT) | 24-h IC50 | 5.11 µmol/L | [1] |
| H460 | Cell Viability (MTT) | 24-h IC50 | 5.01 µmol/L | [1] |
| H1299 | Cell Viability (MTT) | 24-h IC50 | 13.21 µmol/L | [1] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in NSCLC
Caption: this compound inhibits STAT3 phosphorylation, leading to downstream effects.
General Experimental Workflow for this compound In Vitro Testing
Caption: A generalized workflow for in vitro evaluation of this compound in NSCLC cells.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
NSCLC cell lines (e.g., A549, H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations may range from 0.1 to 100 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for 24, 48, or 72 hours.[3]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.[4]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect the levels of specific proteins involved in the STAT3 signaling pathway and apoptosis.
Materials:
-
NSCLC cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-cleaved caspase-3, anti-γ-H2AX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treat NSCLC cells with different concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system. GAPDH is commonly used as a loading control.[5]
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.
Materials:
-
NSCLC cell lines
-
6-well plates
-
Sterile 200 µL pipette tip
-
This compound
Protocol:
-
Seed cells in 6-well plates and grow them to confluence.
-
Create a scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and after a specific time interval (e.g., 24 hours).
-
Measure the wound closure area to quantify cell migration.
Reactive Oxygen Species (ROS) Detection
This assay uses a fluorescent probe to measure the levels of intracellular ROS.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS and analyze them immediately by flow cytometry. An increase in fluorescence intensity indicates an increase in ROS levels.
References
- 1. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses human non-small-cell lung cancer by inhibiting STAT3 and modulating metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Determining the IC50 Value of HJC0152 in Glioblastoma Cell Lines
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of HJC0152, a novel STAT3 inhibitor, in glioblastoma cell lines. The provided methodologies and data serve as a comprehensive guide for researchers investigating the anti-tumor properties of this compound in the context of glioblastoma.
Introduction
Glioblastoma is an aggressive and challenging-to-treat primary brain tumor. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently overactivated in glioblastoma and is associated with tumor progression, proliferation, and survival, making it a promising therapeutic target.[1][2][3] this compound is a small molecule inhibitor that has demonstrated potent anti-tumor activity by targeting STAT3.[1][2][4] Specifically, this compound inhibits the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene transcription.[1][5] This inhibition leads to the suppression of glioblastoma cell proliferation and motility, and the induction of apoptosis.[1][2]
These application notes provide a summary of the reported IC50 values of this compound in various glioblastoma cell lines and detailed protocols for their experimental determination using common cell viability assays.
Data Presentation
The following table summarizes the reported IC50 values of this compound in different human glioblastoma cell lines after 24 hours of treatment, as determined by the MTT assay.
| Cell Line | IC50 Value (µM) |
| U87 | 5.396 |
| U251 | 1.821 |
| LN229 | 1.749 |
Data sourced from a study on the antitumor activity of this compound in glioblastoma.[1][5]
Signaling Pathway of this compound in Glioblastoma
This compound exerts its anti-tumor effects by inhibiting the JAK/STAT3 signaling pathway. Upstream signals, such as interleukin-6 (IL-6), activate Janus kinases (JAKs), which then phosphorylate STAT3 at the Tyr705 residue.[1][5] This phosphorylation is a critical step for STAT3 dimerization, nuclear translocation, and DNA binding, leading to the transcription of target genes involved in cell proliferation (e.g., cyclin D1), survival (e.g., Bcl-2, survivin), and metastasis (e.g., Twist1, vimentin, MMP2/9).[1] this compound directly inhibits this phosphorylation step, thereby blocking the downstream effects of STAT3 activation and suppressing tumor growth.[1][5]
References
- 1. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
Application Notes and Protocols for HJC0152 Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of HJC0152, a potent STAT3 inhibitor, in animal models of cancer. The information compiled is based on findings from preclinical studies on gastric, glioblastoma, head and neck, and non-small-cell lung cancers.
Data Presentation
The following tables summarize the quantitative data for this compound administration in various cancer models.
Table 1: this compound Administration Routes and Dosages in Murine Cancer Models
| Cancer Type | Animal Model | Administration Route | Dosage | Vehicle | Frequency | Duration |
| Gastric Cancer | BALB/c nude mice | Intraperitoneal (IP) | 7.5 mg/kg | PBS | Twice weekly | 21 days |
| Glioblastoma | Nude mice | Intratumoral | 7.5 mg/kg | DMSO | Daily | 28 days |
| Head and Neck Squamous Cell Carcinoma | Nude mice | Intraperitoneal (IP) | 7.5 mg/kg | DMSO | Daily | 28 days |
| Non-Small-Cell Lung Cancer | Nude mice | Intraperitoneal (IP) | 7.5 mg/kg | Not Specified | Daily | Not Specified |
| Breast Cancer | Not Specified | Oral | 25 mg/kg | Not Specified | Not Specified | Not Specified |
Table 2: Summary of In Vivo Study Parameters for this compound
| Parameter | Details |
| Animal Strain | BALB/c nude mice (athymic) |
| Age of Animals | 4-6 weeks |
| Tumor Induction | Subcutaneous injection of cancer cells (e.g., MKN45, U87, SCC25, A549) |
| Typical Cell Inoculum | 2 x 10^6 to 6 x 10^6 cells per mouse |
| Monitoring | Tumor volume and body weight measured 2-3 times per week |
| Tumor Volume Calculation | (Length x Width^2) / 2 |
| Endpoint | Euthanasia at the end of the treatment period for tumor excision and analysis |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound are provided below.
Protocol 1: Intraperitoneal (IP) Injection of this compound
This protocol is suitable for systemic administration of this compound in mouse models.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
1 mL syringes
-
25-27 gauge needles
-
70% ethanol
-
Sterile microcentrifuge tubes
Procedure:
1. Preparation of this compound Solution:
-
Option A: PBS-based Vehicle [1]
-
Weigh the required amount of this compound powder based on the number of animals and the 7.5 mg/kg dosage.
-
Dissolve the this compound powder in a minimal amount of a suitable solvent if necessary, as aqueous solubility might be limited.
-
Bring the final volume up with sterile PBS to achieve the desired concentration for injection (typically 100 µL per 20g mouse).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Option B: DMSO-based Vehicle
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For a final injection volume of 100 µL, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used.
-
Calculate the volume of the this compound stock solution needed per injection.
-
In a sterile microcentrifuge tube, combine the required volume of this compound stock with the appropriate volumes of PEG300, Tween 80, and saline to achieve the final vehicle composition.
-
Vortex thoroughly to create a clear solution.
-
2. Animal Restraint and Injection: [2][3][4]
-
Properly restrain the mouse by grasping the loose skin at the scruff of the neck to immobilize the head and body.
-
Turn the mouse to expose its abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[2][4]
-
Wipe the injection site with 70% ethanol.
-
Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered the bladder or intestines. If fluid is drawn, discard the syringe and prepare a new one.
-
Slowly inject the this compound solution (typically 100 µL).
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
Protocol 2: Oral Gavage of this compound
This protocol provides a general guideline for oral administration. The formulation may need to be optimized for this compound's specific properties.
Materials:
-
This compound powder
-
Vehicle (e.g., corn oil, or a formulation of DMSO, PEG300, and Tween 80 as described in Protocol 1, Option B)
-
Animal feeding needles (gavage needles), appropriate size for the mouse
-
1 mL syringes
Procedure:
1. Preparation of this compound for Oral Administration:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration (e.g., for a 25 mg/kg dose).
-
Ensure the solution is homogenous and free of precipitates.
2. Gavage Procedure:
-
Securely restrain the mouse by the scruff of the neck.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.
-
Advance the needle smoothly along the esophagus into the stomach. Do not force the needle.
-
Once the needle is in place, slowly administer the this compound solution.
-
Carefully withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits STAT3 signaling pathway.
Experimental Workflow
Caption: Workflow for in vivo efficacy studies of this compound.
References
Application Notes and Protocols for HJC0152 in Cancer Cell Assays
Harnessing the Potency of HJC0152: A Novel STAT3 Inhibitor for Investigating Cancer Cell Proliferation and Motility
Introduction
This compound is a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] STAT3 is a transcription factor that is frequently overactivated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, invasion, and metastasis.[2][3] this compound exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its dimerization, nuclear translocation, and DNA binding.[4] This inhibition leads to the downregulation of various STAT3 downstream target genes, including those involved in cell cycle progression (e.g., c-Myc and cyclin D1) and apoptosis resistance (e.g., survivin and Mcl-1).[5][6] Furthermore, evidence suggests that this compound can also modulate other signaling pathways, such as the MAPK pathway, contributing to its anti-cancer activity.[5][7] These characteristics make this compound a valuable tool for researchers investigating cancer biology and developing novel therapeutic strategies.
These application notes provide detailed protocols for utilizing this compound in two fundamental in vitro assays: the colony formation assay, which assesses long-term cell proliferation and survival, and the cell migration assay, which evaluates the migratory and invasive potential of cancer cells.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of STAT3 signaling. This is achieved by preventing the phosphorylation of STAT3, which in turn blocks its downstream effects on gene transcription. This disruption of the STAT3 pathway ultimately leads to reduced cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion in cancer cells with aberrant STAT3 activation.[3][4][5]
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Data Presentation: Efficacy of this compound in In Vitro Assays
The following tables summarize the quantitative effects of this compound on colony formation and cell migration in various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Colony Formation
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time | % Inhibition of Colony Formation (Relative to Control) | Reference |
| AGS | Gastric Cancer | 5 | ~14 days | Significant Reduction | [5] |
| 10 | Further Significant Reduction | [5] | |||
| 20 | Strongest Inhibition | [5] | |||
| MKN45 | Gastric Cancer | 5 | ~14 days | Significant Reduction | [5] |
| 10 | Further Significant Reduction | [5] | |||
| 20 | Strongest Inhibition | [5] | |||
| U87 | Glioblastoma | 1, 2, 5 | 14 days | Dose-dependent Inhibition | [4] |
| U251 | Glioblastoma | 0.5, 1, 2 | 14 days | Dose-dependent Inhibition | [4] |
| LN229 | Glioblastoma | 0.5, 1, 2 | 14 days | Dose-dependent Inhibition | [4] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 2 | 14 days | Significant Reduction | [3] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 1 | 14 days | Significant Reduction | [3] |
Table 2: Effect of this compound on Cell Migration
| Cell Line | Cancer Type | This compound Concentration (µM) | Assay Type | Incubation Time | % Reduction in Migration (Relative to Control) | Reference |
| AGS | Gastric Cancer | 20 | Transwell | 18 hours | Significantly Decreased | [5] |
| MKN45 | Gastric Cancer | 20 | Transwell | 18 hours | Significantly Decreased | [5] |
| U87 | Glioblastoma | Not Specified | Transwell | Not Specified | Significantly Impaired | [4] |
| U251 | Glioblastoma | Not Specified | Transwell | Not Specified | Significantly Impaired | [4] |
| LN229 | Glioblastoma | Not Specified | Transwell | Not Specified | Significantly Impaired | [4] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Dose-dependent | Transwell | 24 hours | Significant Inhibition | [3] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Dose-dependent | Transwell | 24 hours | Significant Inhibition | [3] |
Experimental Protocols
Colony Formation Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival and the cytotoxic potential of a compound.[8]
Caption: Workflow for the colony formation assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution prepared in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 95% ethanol or ice-cold methanol)
-
Staining solution (0.1% crystal violet in distilled water)
-
Inverted microscope
Procedure:
-
Cell Seeding:
-
Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM).[5] A vehicle control (DMSO) should be included.
-
-
Incubation:
-
Fixation and Staining:
-
After the incubation period, carefully remove the medium and wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 15-30 minutes at room temperature.[5][9]
-
Remove the fixation solution and allow the plates to air dry.
-
Add 1 mL of 0.1% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.[5]
-
Gently wash the wells with tap water to remove excess stain and allow the plates to air dry.
-
-
Quantification:
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well using an inverted microscope or a colony counter.[8]
-
Calculate the percentage of colony formation inhibition for each treatment group relative to the vehicle control.
-
Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, is used to assess the migratory capacity of cells in response to a chemoattractant.[10][11]
Caption: Workflow for the Transwell cell migration assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free medium
-
This compound (stock solution prepared in DMSO)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 95% ethanol)
-
Staining solution (0.1% crystal violet)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Pre-treatment:
-
Culture cells to sub-confluency.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle (DMSO) for a specified time (e.g., 8 hours).[5]
-
-
Cell Seeding:
-
Following pre-treatment, harvest the cells and resuspend them in serum-free medium at a concentration of, for example, 5 x 10^4 cells/200 µL.[5]
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Chemoattractant:
-
Incubation:
-
Removal of Non-migrated Cells:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
-
Fixation and Staining:
-
Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Count the number of migrated cells in several random fields of view under an inverted microscope.
-
Calculate the percentage of migration inhibition for the this compound-treated groups relative to the vehicle control.
-
Note on Invasion Assay: To assess cell invasion, the Transwell membrane should be coated with a layer of Matrigel or a similar basement membrane extract before seeding the cells.[5][12] The rest of the protocol remains the same.
This compound is a valuable research tool for investigating the role of STAT3 in cancer cell biology. The provided protocols for colony formation and cell migration assays offer robust methods to evaluate the efficacy of this compound in inhibiting cancer cell proliferation and motility. These assays, in conjunction with the understanding of this compound's mechanism of action, will aid researchers and drug development professionals in advancing our knowledge of STAT3-targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SPINK1 contributes to proliferation and clonal formation of HT29 cells through Beclin1 associated enhanced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Application Notes and Protocols: Western Blot Analysis of p-STAT3 Levels Following HJC0152 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that plays a pivotal role in various cellular processes, including cell growth, proliferation, and differentiation.[1] Aberrant activation of the STAT3 signaling pathway is frequently observed in a multitude of human cancers and is often associated with a poorer prognosis.[2] HJC0152 is a novel, orally active small-molecule inhibitor of STAT3 that has demonstrated potent anti-tumor activity in various cancer models, including non-small-cell lung cancer, glioblastoma, and gastric cancer.[2][3][4] This compound has been shown to suppress tumor growth by inhibiting the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue, a key step in its activation.[4][5] These application notes provide a comprehensive protocol for performing western blot analysis to assess the levels of phosphorylated STAT3 (p-STAT3) in response to this compound treatment.
Mechanism of Action: this compound and the STAT3 Signaling Pathway
This compound exerts its anti-tumor effects by directly targeting the STAT3 signaling pathway. Upon activation by upstream signals, such as cytokines and growth factors, Janus kinases (JAKs) phosphorylate STAT3 at the Tyr705 residue.[4] This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus.[1][4] In the nucleus, STAT3 dimers bind to specific DNA sequences, leading to the transcription of target genes involved in cell proliferation, survival, and migration. This compound inhibits the phosphorylation of STAT3 at Tyr705, thereby preventing its activation, dimerization, and subsequent nuclear translocation.[4][6] This blockade of STAT3 signaling ultimately leads to reduced proliferation, induction of apoptosis, and decreased motility in cancer cells.[3][4]
Quantitative Data Summary
The inhibitory effect of this compound on cancer cell proliferation and p-STAT3 levels has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values for cell viability after 24 hours of this compound treatment are presented below. Western blot analyses have consistently shown a dose- and time-dependent decrease in p-STAT3 (Tyr705) levels upon this compound treatment, while total STAT3 levels remain largely unaffected.[2][3][4]
| Cell Line | Cancer Type | IC50 of this compound (µM) | Reference |
| A549 | Non-Small-Cell Lung Cancer | 5.11 | [3] |
| H460 | Non-Small-Cell Lung Cancer | 5.01 | [3] |
| H1299 | Non-Small-Cell Lung Cancer | 13.21 | [3] |
| U87 | Glioblastoma | 5.396 | [4] |
| U251 | Glioblastoma | 1.821 | [4] |
| LN229 | Glioblastoma | 1.749 | [4] |
| AGS | Gastric Cancer | Not specified | [2] |
| MKN45 | Gastric Cancer | Not specified | [2] |
| CAL27 | Head and Neck Squamous Cell | 1.05 | [5] |
| SCC25 | Head and Neck Squamous Cell | 2.18 | [5] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell lines (e.g., A549, U87, AGS) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
Cell Culture Conditions: Culture the cells in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Dose-Response Experiment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a fixed time point (e.g., 4 or 24 hours).[2][6]
-
Time-Course Experiment: Treat the cells with a fixed concentration of this compound (e.g., 20 µM) for different durations (e.g., 0, 1, 2, 4 hours).[2]
-
-
Control: Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
Western Blot Protocol for p-STAT3 Analysis
Materials and Reagents:
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-STAT3 (Tyr705)
-
Mouse or Rabbit anti-STAT3
-
Antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total STAT3 and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Quantify the band intensities using densitometry software and normalize the p-STAT3 levels to total STAT3 or the loading control.
-
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to effectively analyze the impact of this compound on STAT3 phosphorylation. By following these detailed procedures, scientists can reliably assess the inhibitory activity of this compound and further investigate its therapeutic potential in various cancer models. The consistent and dose-dependent reduction of p-STAT3 levels following this compound treatment underscores the compound's specific mechanism of action and its promise as a targeted cancer therapy.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
HJC0152 preparation and solubility for in vitro and in vivo studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0152 is a potent and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] As a derivative of niclosamide, this compound was developed to overcome the poor aqueous solubility and bioavailability of its parent compound, exhibiting significantly improved properties for both in vitro and in vivo applications.[1][4][5] this compound exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation, dimerization, and nuclear translocation.[1] This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis. These application notes provide detailed protocols for the preparation and use of this compound in preclinical research settings.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃Cl₂N₃O₄・HCl | [6] |
| Molecular Weight | 406.64 g/mol | [6] |
| CAS Number | 1420290-99-8 | [6] |
| Appearance | Solid powder | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Remarks | Reference |
| DMSO | 84 - 88 mg/mL (approx. 206 - 216 mM) | Use fresh, anhydrous DMSO for best results. | [2] |
| Water | Insoluble (<1 mg/mL) | Despite improved aqueous solubility over niclosamide, it is still poorly soluble in aqueous solutions. | [6] |
| Ethanol | Insoluble (<1 mg/mL) | [6] |
Table 3: Recommended Concentrations and Dosages for this compound
| Study Type | Application | Concentration/Dosage | Reference |
| In Vitro | Cell-based assays (e.g., proliferation, apoptosis) | 1 - 20 µM | [3][4][7] |
| In Vivo | Xenograft tumor models (mice) | 2.5 - 25 mg/kg | [2][3][4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.07 mg of this compound (Molecular Weight: 406.64 g/mol ).
-
Solubilization: Add the calculated volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if needed.[8]
-
Sterilization: While not always necessary for a DMSO stock, if required, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[6][8]
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial as DMSO can have effects on cell viability and function.
-
Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.
Protocol 3: Preparation of this compound Formulation for In Vivo Studies
This protocol provides a common formulation for the intraperitoneal (i.p.) administration of this compound in mice.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Initial Dissolution in DMSO: Dissolve the required amount of this compound in DMSO. The final concentration of DMSO in the formulation should not exceed 10% for optimal tolerability in animals.[8]
-
Formulation Preparation: A commonly used vehicle for in vivo studies consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/PBS.[8] To prepare this formulation, add the components in the following order, ensuring complete mixing after each addition:
-
Add the this compound dissolved in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix thoroughly.
-
Finally, add the saline or PBS to reach the final volume and mix until a clear solution is obtained.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same concentrations of DMSO, PEG300, Tween-80, and saline/PBS without this compound.
-
Administration: The prepared this compound formulation and vehicle control are now ready for intraperitoneal injection into the study animals. The volume to be injected should be calculated based on the animal's body weight and the desired dose.
Mandatory Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. adooq.com [adooq.com]
- 7. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride | STAT | Apoptosis | TargetMol [targetmol.com]
Application Notes and Protocols: HJC0152 in Combination with Cisplatin for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0152 is a novel, orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a key driver in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][3][4] this compound exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation, dimerization, and nuclear translocation.[4][5] This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and invasion.[3] Preclinical studies have demonstrated that this compound can suppress proliferation, induce apoptosis, and inhibit the migration and invasion of various cancer cells, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.[1][3][5]
Cisplatin is a cornerstone of chemotherapy for a wide range of solid tumors.[6][7] Its primary mechanism of action involves the formation of DNA adducts, which trigger DNA damage responses and ultimately lead to apoptotic cell death.[6][8][9] However, intrinsic and acquired resistance to cisplatin remains a significant clinical challenge.[10]
This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of combining this compound with cisplatin. The rationale for this combination lies in the potential of this compound to sensitize cancer cells to cisplatin-induced DNA damage by inhibiting the pro-survival STAT3 pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Cisplatin in Glioblastoma Cell Lines
| Cell Line | Treatment | IC50 of Cisplatin (μM) | Fold Sensitization | Reference |
| U87 | Cisplatin alone | 10.37 | - | [5] |
| This compound + Cisplatin | 3.488 | 2.97 | [5] | |
| U251 | Cisplatin alone | 10.84 | - | [5] |
| This compound + Cisplatin | 3.885 | 2.79 | [5] | |
| LN229 | Cisplatin alone | 22.45 | - | [5] |
| This compound + Cisplatin | 5.966 | 3.76 | [5] |
Note: Cells were pre-incubated with this compound for 6 hours before the addition of cisplatin.[5]
Signaling Pathways
The combination of this compound and cisplatin targets two distinct but interconnected pathways to induce cancer cell death. This compound directly inhibits the STAT3 pathway, while cisplatin induces DNA damage, activating multiple stress response pathways.
Caption: Combined effects of this compound and cisplatin on cancer cell signaling pathways.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT or CCK8)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of cisplatin in the presence or absence of this compound.
Materials:
-
Cancer cell line of interest (e.g., U87, A549, MKN45)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline or water)
-
96-well plates
-
MTT or CCK8 reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete medium. A final concentration that is sub-lethal should be used for the combination treatment (e.g., based on prior single-agent dose-response curves).
-
Aspirate the medium from the wells and add the this compound-containing medium or control medium (with the same concentration of DMSO as the this compound-treated wells).
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[5]
-
Prepare a serial dilution of cisplatin in complete medium.
-
Add the cisplatin dilutions to the wells, including those pre-treated with this compound and the control wells.
-
Incubate the plate for an additional 48-72 hours.
-
Add 10 µL of MTT (5 mg/mL) or CCK8 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for cisplatin with and without this compound using a non-linear regression analysis.
Caption: Workflow for the in vitro cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound, cisplatin, or the combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Cisplatin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound alone, cisplatin alone, the combination of this compound and cisplatin, or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3][11]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
References
- 1. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Cancer Therapy of a Del1 Fragment and Cisplatin Enhanced Therapeutic Efficiency In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 10. bioengineer.org [bioengineer.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
HJC0152 Technical Support Center: Troubleshooting Aqueous Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility issues with HJC0152 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell signaling pathways.[1][2][3] While it was developed as a derivative of niclosamide with significantly improved aqueous solubility, it is still considered poorly soluble in water.[1][4][5] Achieving a stable and appropriate concentration in aqueous buffers is crucial for accurate and reproducible results in cell-based assays and other in vitro experiments.
Q2: I've read that this compound has "improved aqueous solubility," yet my compound is precipitating in my buffer. Why is this happening?
The improved aqueous solubility of this compound is relative to its parent compound, niclosamide.[1][5] However, its intrinsic water solubility remains low.[4] Precipitation in aqueous buffers is a common issue if the concentration exceeds its solubility limit or if the appropriate solvent system is not used.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][4] It is highly soluble in DMSO, allowing for the preparation of concentrated stocks that can then be diluted into aqueous experimental media.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Directly dissolving this compound in aqueous buffers is not recommended and will likely result in insolubility and precipitation.[4] A concentrated stock solution in an organic solvent like DMSO should be prepared first.
Troubleshooting Guide
Problem: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous experimental buffer.
This is a common issue that can be addressed by following a careful dilution protocol and considering the final concentration of both this compound and the organic co-solvent.
Possible Causes & Solutions:
-
Final DMSO Concentration is Too Low: The final concentration of DMSO in your aqueous solution may be insufficient to keep this compound dissolved.
-
Recommendation: Ensure the final DMSO concentration in your experimental setup is maintained at a level that supports this compound solubility, typically between 0.1% and 0.5%. However, always check the tolerance of your specific cell line or assay to DMSO, as it can have cytotoxic effects at higher concentrations.
-
-
"Salting Out" Effect: The high salt concentration in some buffers (e.g., PBS) can reduce the solubility of organic compounds.
-
Recommendation: When diluting the DMSO stock, add it to the aqueous buffer dropwise while vortexing or stirring gently. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
-
Concentration Exceeds Solubility Limit: The final desired concentration of this compound in the aqueous medium may still be too high, even with a co-solvent.
-
Recommendation: If possible, lower the final working concentration of this compound. If a higher concentration is necessary, consider using a formulation with additional solubilizing agents.
-
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | 84 mg/mL (206.56 mM)[4] | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[2] |
| 88 mg/mL (216.4 mM)[2] | ||
| Water | Insoluble[4] | |
| Ethanol | Insoluble[4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).[1]
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution, but avoid excessive heat.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[4]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: While gently vortexing the pre-warmed cell culture medium or aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration of this compound. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
-
Immediate Use: Use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation.
Protocol 3: Formulation for In Vivo Studies
For animal studies, a more complex vehicle is required to maintain this compound solubility and bioavailability.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 22 mg/mL or 88 mg/mL).[2]
-
Vehicle Preparation: In a separate tube, prepare the vehicle by mixing the components in the specified order. A commonly used vehicle consists of:
-
PEG300
-
Tween80
-
ddH₂O
-
-
Final Formulation: Add the this compound DMSO stock solution to the vehicle. For example, to prepare a 1 mL working solution, add 50 µL of the 88 mg/mL DMSO stock to 400 µL of PEG300 and mix until clear. Then, add 50 µL of Tween80 and mix. Finally, add 500 µL of ddH₂O to bring the total volume to 1 mL.[2]
-
Administration: The final solution should be used immediately for administration (e.g., intraperitoneal injection or oral gavage).[2]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound inhibits the STAT3 signaling pathway.
References
- 1. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
HJC0152 Technical Support Center: Troubleshooting Potential Off-Target Effects in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of HJC0152 in cancer research. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: The primary and well-documented on-target mechanism of this compound is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4][5] this compound has been shown to decrease the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation, dimerization, and nuclear translocation.[1][3][5] This leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and migration.[4]
Q2: Are there known or suspected off-target effects of this compound?
A2: While a comprehensive off-target profile with specific protein interactors and their binding affinities is not publicly available, experimental evidence suggests that this compound may have effects beyond direct STAT3 inhibition. These include the induction of reactive oxygen species (ROS), modulation of cellular metabolism, and activation of the MAPK signaling pathway.[1][4][6] this compound is a derivative of niclosamide, a compound known to interact with multiple signaling pathways, further suggesting the potential for a complex pharmacological profile.[7][8][9]
Q3: At what concentrations are off-target effects likely to be observed?
A3: Off-target effects are generally more prominent at higher concentrations. While the IC50 values for this compound's anti-proliferative effects vary across cell lines (see Table 1), it is advisable to use the lowest effective concentration possible to minimize off-target activities. If unexpected phenotypes are observed, it is recommended to perform dose-response experiments and correlate the phenotype with the extent of STAT3 inhibition.
Troubleshooting Guide
Issue 1: Unexpected Levels of Apoptosis or Cell Death
Question: I'm observing a higher level of apoptosis than expected based on STAT3 inhibition alone. Could this be an off-target effect?
Answer: Yes, this could be due to off-target effects, particularly the induction of reactive oxygen species (ROS). This compound has been shown to increase intracellular ROS levels, which can contribute to apoptosis.[1][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected apoptosis.
Experimental Protocol: ROS Measurement
-
Cell Seeding: Plate cells in a 96-well plate or appropriate culture dish and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (DMSO) and a positive control for ROS induction (e.g., H₂O₂).
-
Staining: Add a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX) to the cells and incubate according to the manufacturer's instructions.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Issue 2: Discrepancies in Signaling Pathway Modulation
Question: I'm seeing activation of the MAPK pathway (p38/JNK) upon this compound treatment. Is this a known off-target effect?
Answer: Yes, activation of p38 and JNK MAP kinases has been reported in gastric cancer cells treated with this compound, suggesting it could be an off-target or indirect effect.[4] However, in head and neck squamous cell carcinoma cells, this compound was reported to not affect AKT or MAPK (Erk1/2) signaling, indicating that this effect might be cell-type specific.[5]
Signaling Pathway Diagram:
Caption: On-target vs. potential off-target signaling of this compound.
Experimental Protocol: Western Blot for Phosphorylated Kinases
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, phospho-STAT3 (Tyr705), and total STAT3. Use a loading control like GAPDH or β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Issue 3: Altered Cellular Metabolism
Question: My metabolomics data shows significant changes in purine, glutathione, and pyrimidine metabolism after this compound treatment. Is this an expected outcome?
Answer: Yes, this compound has been reported to reprogram the metabolism of non-small-cell lung cancer cells, specifically affecting these pathways.[1][6] While the study hypothesizes that these changes are downstream of STAT3 inhibition, a direct off-target effect on metabolic enzymes cannot be ruled out.[1]
Experimental Workflow for Metabolic Analysis:
Caption: Experimental workflow for investigating metabolic effects.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | 5.396 | [1] |
| U251 | Glioblastoma | 1.821 | [1] |
| LN229 | Glioblastoma | 1.749 | [1] |
| A549 | Non-Small-Cell Lung Cancer | 5.11 | [6] |
| H460 | Non-Small-Cell Lung Cancer | 5.01 | [6] |
| H1299 | Non-Small-Cell Lung Cancer | 13.21 | [6] |
| AGS | Gastric Cancer | ~5-10 | [4] |
| MKN45 | Gastric Cancer | ~5-10 | [4] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Not specified | [5] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Not specified | [5] |
Note: IC50 values can vary depending on the assay conditions and cell line. It is recommended to determine the IC50 in your specific experimental system.
Concluding Remarks
This compound is a potent inhibitor of STAT3 signaling with promising anti-cancer activity. However, like many small molecule inhibitors, it may exhibit off-target effects, especially at higher concentrations. Researchers should be aware of the potential for this compound to induce ROS, modulate cellular metabolism, and, in some cell types, activate the MAPK pathway. The troubleshooting guides and experimental protocols provided here are intended to help researchers design experiments that can distinguish between on-target and potential off-target effects, leading to a more accurate interpretation of their results.
References
- 1. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The magic bullet: Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: HJC0152 Efficacy and Troubleshooting
This technical support center provides guidance and answers to frequently asked questions regarding the use of HJC0152, a novel STAT3 inhibitor. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a signal transducer and activator of transcription 3 (STAT3) inhibitor.[1] It functions by inhibiting the phosphorylation of STAT3 at the Tyr-705 residue, which is crucial for its activation.[1][2] This inactivation of STAT3 leads to the suppression of downstream signaling pathways involved in cell proliferation, survival, and migration.[3][4][5]
Q2: Is the efficacy of this compound dependent on the STAT3 activation status of the cell line?
A2: Yes, the anti-tumor effect of this compound is highly correlated with the level of constitutively activated STAT3 (phosphorylated STAT3 or p-STAT3) in cancer cells.[3] Cell lines with high levels of p-STAT3 are generally more sensitive to this compound treatment.[3]
Q3: What are the expected outcomes of this compound treatment in sensitive cell lines?
A3: In sensitive cell lines with high STAT3 activation, this compound treatment has been shown to:
Q4: Does this compound have off-target effects?
A4: While this compound is a potent STAT3 inhibitor, some studies suggest it may also exert anti-tumor effects through other pathways. For instance, in gastric cancer cells, besides STAT3 suppression, this compound was found to impact the mitogen-activated protein kinases (MAPK) pathway.[3][8] However, in head and neck squamous cell carcinoma (HNSCC) cells, this compound was shown to specifically inhibit STAT3 signaling without affecting the AKT and MAPK pathways.[4] Further investigation into potential off-target effects in different cellular contexts is ongoing.
Troubleshooting Guide
Problem: I am not observing a significant anti-proliferative effect of this compound on my cell line at standard concentrations.
Possible Cause 1: Low STAT3 Activation in the Cell Line.
-
Explanation: The efficacy of this compound is dependent on the presence of activated STAT3. Cell lines with low endogenous levels of p-STAT3 (Tyr705) are less sensitive to the inhibitory effects of this compound.[3]
-
Recommendation:
-
Assess p-STAT3 Levels: Perform a western blot to determine the baseline expression level of phosphorylated STAT3 (Tyr705) in your cell line. Compare it to a positive control cell line known to have high STAT3 activation (e.g., AGS, MKN45, A549, H460).[3][6]
-
Increase Concentration: For cell lines with low p-STAT3, a higher concentration of this compound may be required to observe an effect. For example, in HGC-27 gastric cancer cells with lower p-STAT3 levels, growth inhibition was only observed at relatively high concentrations.[3]
-
Consider Alternative Inhibitors: If your research is not strictly focused on STAT3 inhibition, you may consider exploring other compounds targeting different pathways relevant to your cell line.
-
Data on this compound Efficacy in Cell Lines with Varying STAT3 Activation:
| Cell Line | Cancer Type | p-STAT3 (Tyr705) Level | Sensitivity to this compound | Reference |
| AGS | Gastric Cancer | High | High | [3] |
| MKN45 | Gastric Cancer | High | High | [3] |
| HGC-27 | Gastric Cancer | Low | Low (effective only at high concentrations) | [3] |
| A549 | Non-Small-Cell Lung Cancer | Activated | High | [6] |
| H460 | Non-Small-Cell Lung Cancer | Activated | High | [6] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | High | High | [4] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | High | High | [4] |
Possible Cause 2: Experimental Conditions.
-
Explanation: Suboptimal experimental parameters can affect the observed efficacy of the compound.
-
Recommendation:
-
Confirm Drug Potency: Ensure the this compound stock solution is correctly prepared and has not degraded. It is typically dissolved in DMSO.[3]
-
Optimize Incubation Time: The effects of this compound are time-dependent. Consider extending the incubation period (e.g., 48 to 72 hours) to observe a more pronounced effect on cell viability.[3][4]
-
Check Cell Seeding Density: Ensure an appropriate number of cells are seeded for the specific assay being performed. Over-confluent or under-confluent cultures can lead to variable results.
-
Experimental Protocols
Cell Viability Assay (CCK8/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2x10³ to 4x10³ cells/well) and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 20 µM) dissolved in the appropriate vehicle (e.g., DMSO).[3]
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).[3]
-
Reagent Addition: Add CCK8 or MTT reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8, 490 nm for MTT) using a microplate reader.[3][4]
Western Blot for p-STAT3 and Total STAT3
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound as a STAT3 inhibitor.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses human non-small-cell lung cancer by inhibiting STAT3 and modulating metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to HJC0152 treatment in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing HJC0152 to overcome resistance to conventional cancer therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel, orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene transcription.[2] By blocking STAT3 activation, this compound can suppress tumor cell proliferation, survival, migration, and invasion.[1][2][3]
Q2: How can this compound help overcome resistance to other cancer therapies?
Constitutive activation of the STAT3 signaling pathway is a common mechanism of acquired drug resistance to various cancer treatments, including chemotherapy and targeted therapies.[4][5] this compound, by inhibiting STAT3, can re-sensitize resistant cancer cells to these therapies.[4] For instance, feedback activation of STAT3 is a critical factor in mediating drug resistance, and combining a STAT3 inhibitor like this compound with other treatments can be a promising strategy.[4][6]
Q3: In which cancer types has this compound shown efficacy?
This compound has demonstrated anti-tumor activity in a range of preclinical cancer models, including:
-
Non-Small-Cell Lung Cancer (NSCLC)[1]
-
Breast Cancer, including Triple-Negative Breast Cancer (TNBC)[10]
Q4: What are the known downstream effects of this compound treatment?
Treatment with this compound leads to several downstream cellular effects, including:
-
Reduced Cell Proliferation: Inhibition of STAT3 leads to decreased expression of downstream targets like c-Myc and cyclinD1, resulting in suppressed cell growth.[8][9]
-
Induction of Apoptosis: this compound can induce apoptosis, as evidenced by the upregulation of cleaved-PARP and downregulation of anti-apoptotic proteins like survivin and Mcl-1.[8][9]
-
Inhibition of Migration and Invasion: this compound treatment has been shown to decrease the expression of matrix metalloproteinases (MMP2/9) and proteins involved in the epithelial-mesenchymal transition (EMT), such as N-cadherin, Vimentin, and Twist-1.[1][3]
-
Increased Reactive Oxygen Species (ROS): In NSCLC cells, this compound has been observed to decrease glutathione levels, leading to an accumulation of ROS and subsequent apoptosis.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability after this compound treatment. | Low expression of constitutively active p-STAT3 (Tyr705) in the cancer cell line. | Confirm the baseline p-STAT3 (Tyr705) levels in your cell line via Western blot. HNSCC cell lines with high p-STAT3 levels have shown greater sensitivity to this compound.[9] Consider using a cell line known to have high STAT3 activation. |
| Suboptimal concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal IC50 for your specific cell line. Effects of this compound are dose and time-dependent.[3] | |
| No change in the expression of downstream STAT3 target genes (e.g., c-Myc, cyclinD1). | Ineffective inhibition of STAT3 phosphorylation. | Verify the inhibition of p-STAT3 (Tyr705) by Western blot. Ensure the this compound compound is properly stored and handled to maintain its activity. |
| Activation of compensatory signaling pathways. | Investigate other pro-survival pathways that may be activated in your cell model. Combination therapy with inhibitors of other pathways might be necessary. | |
| Inconsistent results in in vivo xenograft studies. | Poor bioavailability or rapid metabolism of this compound. | This compound is an O-alkylamino-tethered derivative of niclosamide with improved aqueous solubility and bioavailability.[9] However, ensure proper formulation and administration route for your animal model. Monitor tumor growth and body weight closely.[2][8] |
| Tumor heterogeneity. | Analyze tumor samples post-treatment to confirm the inhibition of p-STAT3 and its downstream targets within the tumor tissue using immunohistochemistry.[1] |
Quantitative Data Summary
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Treatment Dose | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Gastric Cancer | MKN45 | 7.5 mg/kg | Significant (P<0.001) | Significant (P<0.01) | [8] |
| Glioblastoma | U87 | Not Specified | Significant (P<0.05) | Significant (P<0.05) | [2] |
| NSCLC | A549 | Not Specified | Significant | Significant | [1] |
Experimental Protocols
1. Western Blot Analysis for p-STAT3 and Downstream Targets
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, c-Myc, cyclinD1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) kit.
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
3. Transwell Invasion Assay
-
Chamber Preparation: Pre-coat the upper chamber of a Transwell insert with Matrigel.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium containing this compound.
-
Chemoattractant: Add a medium containing fetal bovine serum to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of invaded cells under a microscope.
Visualizations
Caption: this compound inhibits STAT3 phosphorylation and downstream signaling.
Caption: Troubleshooting workflow for using this compound to overcome resistance.
References
- 1. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction, growth, drug resistance, and metastasis: A comprehensive summary of the relationship between STAT3 and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and the miR-21/β-catenin Axis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving the Oral Bioavailability of HJC0152 for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the oral bioavailability of the novel STAT3 inhibitor, HJC0152, in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a potent, orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It is a derivative of niclosamide, an FDA-approved anthelmintic drug, and was developed to overcome the poor aqueous solubility and low oral bioavailability of the parent compound.[3] While this compound has demonstrated significantly improved aqueous solubility (approximately 680-fold greater than niclosamide) and has been shown to be orally bioavailable and effective in suppressing tumor growth in xenograft models, optimizing its formulation and delivery is crucial for consistent and maximal therapeutic efficacy in in vivo studies.[1]
Q2: What are the primary factors that can limit the oral bioavailability of a compound like this compound?
A2: The oral bioavailability of a compound is influenced by several factors, including:
-
Aqueous Solubility: The compound must dissolve in the gastrointestinal fluids to be absorbed.
-
Intestinal Permeability: The dissolved compound must be able to cross the intestinal epithelial barrier to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the compound passes through the liver, where it may be extensively metabolized before reaching systemic circulation.
-
Efflux Transporters: Transmembrane proteins like P-glycoprotein (P-gp) can actively pump the compound back into the intestinal lumen, reducing its net absorption.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be considered to enhance the oral bioavailability of poorly soluble compounds. These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of guest drug molecules.
Q4: How does this compound exert its anti-tumor effects?
A4: this compound is a STAT3 inhibitor. It acts by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation.[1] This prevents STAT3 dimerization, nuclear translocation, and subsequent transcription of downstream target genes involved in cell proliferation, survival, and invasion, such as c-Myc and cyclinD1.[4][5] Additionally, this compound has been shown to modulate other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, by activating p38 and JNK.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High in vitro potency, but low in vivo efficacy with oral administration. | Poor oral bioavailability. | 1. Verify Formulation: Ensure the formulation is appropriate for the compound's physicochemical properties. For this compound, consider amorphous solid dispersions or lipid-based formulations. 2. Conduct a Pilot Pharmacokinetic (PK) Study: Determine the plasma concentration of this compound over time after oral administration to assess Cmax, Tmax, and AUC. 3. Evaluate Solubility and Permeability: Perform in vitro assays (e.g., kinetic solubility, PAMPA) to confirm if solubility or permeability is the limiting factor. |
| High variability in plasma concentrations between animals. | Inconsistent dosing, formulation instability, or physiological differences. | 1. Standardize Dosing Technique: Ensure consistent oral gavage technique and volume across all animals. 2. Assess Formulation Stability: Check for precipitation of this compound in the dosing vehicle over time. 3. Fasting: Standardize the fasting period for animals before dosing to minimize variability in gastrointestinal conditions. |
| Low Cmax and/or delayed Tmax in pharmacokinetic studies. | Slow dissolution rate or poor absorption. | 1. Improve Dissolution Rate: Consider formulation strategies like particle size reduction (micronization/nanosizing) or using solubility enhancers. 2. Enhance Permeability: If permeability is low, investigate the use of permeation enhancers, though this should be done with caution due to potential toxicity. |
| Low AUC despite adequate Cmax. | Rapid clearance (high first-pass metabolism). | 1. Inhibit Metabolic Enzymes: Co-administration with a known inhibitor of relevant cytochrome P450 enzymes (if the metabolic pathway is known) can increase exposure, but this may introduce confounding factors. 2. Prodrug Approach: Chemical modification of this compound to a prodrug that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation could be a long-term strategy. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 406.65 g/mol | [6] |
| Aqueous Solubility | ~680-fold higher than niclosamide | [1] |
| Appearance | Solid | N/A |
Table 2: Representative Pharmacokinetic Parameters of Niclosamide and its Analogs in Rats (Oral Administration)
Note: Specific pharmacokinetic data for this compound is not publicly available. The following data for niclosamide and its analogs is provided as a representative example for structurally related compounds.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Niclosamide | 5 | 354 ± 152 | < 0.5 | 1413 ± 118 | 10 | [4] |
| BPR1H366 | 5 | 268 ± 146 | < 0.5 | 1019 ± 203 | 12 | [4] |
| BPR1H369 | 5 | 118 ± 18 | < 0.5 | 750 ± 113 | 15 | [4] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration in Mice
This protocol describes the preparation of a simple suspension of this compound for oral gavage in mice, suitable for initial in vivo efficacy and pharmacokinetic screening.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Vehicle: 0.2% (v/v) Tween-80 in sterile water
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
Procedure:
-
Prepare the vehicle by dissolving HPMC in sterile water with gentle heating and stirring. Allow to cool to room temperature. Add Tween-80 and mix thoroughly.
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals. For example, for a 25 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, you would need 0.5 mg of this compound per mouse.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add a small volume of the vehicle to the tube and vortex to create a paste.
-
Gradually add the remaining vehicle to the desired final concentration, vortexing between additions to ensure a uniform suspension.
-
Sonicate the suspension for 10-15 minutes to reduce particle size and improve homogeneity.
-
Visually inspect the suspension for any large aggregates. If present, continue to vortex or sonicate.
-
Prepare the formulation fresh on the day of dosing. Keep the suspension under constant agitation (e.g., on a stir plate) during dosing to prevent settling.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a typical procedure for determining the key pharmacokinetic parameters of this compound following oral administration in mice.
Animals:
-
Male or female BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum (fasting is required before dosing).
Procedure:
-
Fasting: Fast the mice for 4-6 hours before dosing (with free access to water).
-
Dosing:
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 25 mg/kg).
-
Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use a sparse sampling design where each mouse is bled at a limited number of time points to minimize stress and blood loss.
-
Collect blood from the saphenous vein or tail vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean, labeled microcentrifuge tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in mouse plasma.
-
Extract this compound from the plasma samples (e.g., via protein precipitation with acetonitrile).
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis software:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
-
To determine absolute oral bioavailability (F%), a separate group of mice must be administered this compound intravenously, and the AUC from the oral administration is compared to the AUC from the intravenous administration.
-
Mandatory Visualizations
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: this compound activates the p38/JNK MAPK signaling pathway.
Caption: Workflow for troubleshooting poor oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Target specificity, in vivo pharmacokinetics, and efficacy of the putative STAT3 inhibitor LY5 in osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
HJC0152 stability in DMSO and other solvents over time
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the STAT3 inhibitor, HJC0152.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] The solubility in fresh DMSO is approximately 88 mg/mL (216.4 mM).[1] this compound is reported to be insoluble in water and ethanol.[1]
Q2: My this compound powder appears as a waxy solid or seems to have very little material in the vial. Is this normal?
A2: Yes, this can be normal. If the product is in a small quantity, it may be lyophilized to a thin film on the vial's walls, making it appear empty.[3] Some compounds can also be waxy or sticky. It is recommended to dissolve the entire contents of the vial directly in the appropriate solvent rather than trying to weigh out a small portion.[3]
Q3: I dissolved this compound in DMSO, but a precipitate formed when I diluted it into my aqueous cell culture medium. What should I do?
A3: It is common for compounds dissolved in a DMSO stock solution to precipitate when diluted into an aqueous medium.[3] To redissolve the precipitate, you can try gentle warming of the solution to 37°C, vortexing, or sonication for a few minutes.[3] When preparing working solutions for in vivo or in vitro use, specific formulation methods involving co-solvents like PEG300, Tween80, or corn oil may be necessary to maintain solubility.[1]
Q4: What are the optimal long-term storage conditions for this compound?
A4: For long-term stability, this compound powder should be stored at -20°C, where it is stable for up to 3 years from the date of receipt.[1][2]
Q5: How should I store my this compound stock solution in DMSO, and for how long is it stable?
A5: Aliquot your DMSO stock solution into single-use vials to minimize freeze-thaw cycles. The stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] While several freeze-thaw cycles may not damage the product, it is best practice to avoid them.[3]
Q6: Why is it important to use fresh, anhydrous DMSO?
A6: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of compounds like this compound.[1] A study on a library of small molecules showed that 85% were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C, but using fresh, anhydrous DMSO is the best practice to ensure maximum solubility and stability.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving Powder | Compound is a waxy or sticky solid; low solubility in the chosen solvent. | Dissolve the entire vial's contents directly in fresh, anhydrous DMSO.[1][3] Use sonication or gentle warming (37°C) to aid dissolution.[3] |
| Precipitation in Aqueous Media | Poor aqueous solubility of this compound. | Vortex, sonicate, or gently warm the solution.[3] For experiments, ensure the final DMSO concentration is low (e.g., <0.1%) and run a solvent control.[3] Consider using a formulation with co-solvents for in vivo studies.[1] |
| Inconsistent Experimental Results | Degradation of this compound stock solution due to improper storage; multiple freeze-thaw cycles. | Prepare fresh stock solutions. Aliquot stock solutions into single-use vials and store at -80°C for up to 6 months.[2] Always run experiments with a freshly diluted working solution. |
| Reduced Potency Over Time | Possible degradation of the compound in solution. | Perform a stability study using a validated analytical method like HPLC to determine the rate of degradation under your specific experimental conditions.[5] Store stock solutions as recommended and minimize their time at room temperature. |
This compound Storage and Solubility Data
| Parameter | Specification | Source |
| Chemical Formula | C₁₅H₁₃Cl₂N₃O₄·HCl | [1] |
| Molecular Weight | 406.65 g/mol | [1] |
| Solubility | ||
| DMSO | 88 mg/mL (216.4 mM) | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| Storage Conditions | ||
| Powder | 3 years at -20°C | [1] |
| Stock Solution (in DMSO) | 6 months at -80°C1 month at -20°C | [2] |
Experimental Protocols
General Protocol for Assessing Small Molecule Stability in Solution
This protocol provides a general framework for determining the stability of this compound in a chosen solvent over time. It is based on standard industry practices for stability testing.[5][6][7]
Objective: To quantify the degradation of this compound in a specific solvent under defined storage conditions over a set period.
Materials:
-
This compound powder
-
High-purity, anhydrous solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis)
-
Validated stability-indicating HPLC method (column, mobile phase, etc.)
-
Controlled environment chambers or incubators set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Amber vials to protect from light
Methodology:
-
Preparation of Stock Solution (Time 0):
-
Accurately weigh this compound powder and dissolve it in the chosen solvent to a precise, known concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved, using sonication if necessary.
-
This initial solution serves as the Time 0 (T₀) reference.
-
-
Initial Analysis (T₀):
-
Immediately analyze an aliquot of the T₀ stock solution using a validated, stability-indicating HPLC method.
-
The method must be able to separate the intact this compound peak from any potential degradants or impurities.[5]
-
Record the peak area of the intact this compound. This area represents 100% purity at the start of the study.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple amber vials for each storage condition and time point to avoid repeated sampling from the same vial.
-
Place the vials in the designated controlled environments (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 24h, 48h, 7 days, 14 days, 1 month), retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Analyze the sample using the same HPLC method used for the T₀ analysis.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining relative to the T₀ sample.
-
Formula: Remaining this compound (%) = (Peak Area at Tₓ / Peak Area at T₀) * 100
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
This compound Signaling Pathway
This compound is a signal transducer and activator of transcription 3 (STAT3) inhibitor.[1] It acts by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which prevents its nuclear translocation and subsequent downstream signaling.[1][8] Additionally, this compound has been shown to decrease VHL/β-catenin signaling activity through the regulation of microRNA-21.[1][8]
Experimental Workflow for Stability Assessment
The following diagram outlines the logical steps for conducting a stability study of this compound in a given solvent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound hydrochloride | STAT | CAS 1420290-99-8 | Buy this compound hydrochloride from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. seed.nih.gov [seed.nih.gov]
- 7. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]
- 8. aacrjournals.org [aacrjournals.org]
Impact of HJC0152 on the MAPK signaling pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HJC0152 in their experiments, with a specific focus on its impact on the MAPK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Its primary mechanism involves the inhibition of STAT3 phosphorylation at the Tyr705 residue, which is a critical step for STAT3 activation, dimerization, and nuclear translocation.[1] By inhibiting STAT3 phosphorylation, this compound effectively downregulates the expression of STAT3 target genes involved in cell proliferation, survival, and motility.[1][4]
Q2: Does this compound affect the MAPK signaling pathway?
The impact of this compound on the MAPK signaling pathway appears to be cell-type dependent, leading to some seemingly contradictory findings in the literature.
-
In Gastric Cancer (GC) cells: Studies have shown that this compound treatment can lead to the activation of the p38 and JNK arms of the MAPK pathway in a time- and dose-dependent manner.[1][4] However, its effect on ERK phosphorylation in these cells was reported to be minimal.[1][4] RNA sequencing analysis of gastric cancer cells treated with this compound also revealed significant enrichment of differentially expressed genes within the MAPK pathway.[1][4]
-
In Head and Neck Squamous Cell Carcinoma (HNSCC) cells: In contrast, research on HNSCC cell lines suggests that this compound specifically inhibits STAT3 signaling without significantly affecting the phosphorylation of AKT or MAPK (ERK1/2).[5][6] This indicates a high degree of selectivity for the STAT3 pathway in this particular cancer context.
Q3: How can we interpret the different effects of this compound on the MAPK pathway in different cell lines?
The observed differences are likely due to the complex and context-specific nature of intracellular signaling networks. Potential reasons for these discrepancies include:
-
Crosstalk between STAT3 and MAPK pathways: The relationship between the STAT3 and MAPK pathways can vary significantly between different cancer types and even between different cell lines of the same cancer. In some cells, inhibiting STAT3 might trigger a compensatory activation of p38 and JNK as a cellular stress response.
-
Off-target effects: While this compound is a potent STAT3 inhibitor, the possibility of off-target effects that could influence the MAPK pathway in certain cellular contexts cannot be entirely ruled out.
-
Genetic and epigenetic differences: The unique genetic and epigenetic landscapes of different cancer cell lines can dictate how they respond to pathway inhibitors.
Q4: We are not observing the expected inhibition of cell proliferation with this compound. What could be the issue?
Several factors could contribute to a lack of efficacy. Please consider the following troubleshooting steps:
-
Cell Line Sensitivity: The sensitivity to this compound can vary between cell lines. It has been observed that cell lines with higher basal levels of phosphorylated STAT3 (Tyr705) tend to be more sensitive to this compound.[6] We recommend verifying the p-STAT3 levels in your cell line of interest.
-
Drug Concentration and Treatment Duration: Ensure that the concentrations of this compound and the treatment duration are appropriate for your specific cell line. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.
-
Drug Quality and Storage: Verify the purity and proper storage of your this compound compound.
-
Experimental Readout: The chosen assay for measuring cell proliferation (e.g., MTT, BrdU) should be optimized for your cell line.
Troubleshooting Guides
Problem: Inconsistent results in Western blot for phosphorylated proteins.
-
Possible Cause: Suboptimal sample preparation or handling.
-
Solution: Ensure rapid cell lysis on ice with phosphatase and protease inhibitors to prevent dephosphorylation. Use fresh lysates for Western blotting and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Issues with antibody quality.
-
Solution: Use validated antibodies specific for the phosphorylated form of the target protein. Titrate the antibody concentration to determine the optimal dilution. Include appropriate positive and negative controls.
-
-
Possible Cause: Inefficient protein transfer.
-
Solution: Optimize the transfer conditions (time, voltage) for your specific gel percentage and protein of interest. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading and transfer efficiency.
-
Problem: High background in Transwell migration/invasion assays.
-
Possible Cause: Suboptimal cell seeding density.
-
Solution: Titrate the number of cells seeded in the upper chamber to find a density that results in a clear migratory or invasive phenotype without overcrowding.
-
-
Possible Cause: Chemoattractant concentration is too high or too low.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the chemoattractant (e.g., FBS) in the lower chamber.
-
-
Possible Cause: Incubation time is too long.
-
Solution: Optimize the incubation time to allow for sufficient migration/invasion without excessive cell proliferation or cell death.
-
Quantitative Data
Table 1: Effect of this compound on the Phosphorylation of MAPK Pathway Proteins in Gastric Cancer Cells.
| Cell Line | Treatment | p-p38 (Fold Change) | p-JNK (Fold Change) | p-ERK (Fold Change) |
| AGS | This compound (Time-dependent) | Increased | Increased | Slightly Affected |
| AGS | This compound (Dose-dependent) | Increased | Increased | Slightly Affected |
| MKN45 | This compound (Time-dependent) | Increased | Increased | Slightly Affected |
| MKN45 | This compound (Dose-dependent) | Increased | Increased | Slightly Affected |
Data summarized from findings reported in studies on gastric cancer cells, which indicate a significant increase in the phosphorylation of p38 and JNK with this compound treatment, while ERK phosphorylation was not substantially altered.[1][4]
Table 2: IC50 Values of this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Glioblastoma | 5.396 |
| U251 | Glioblastoma | 1.821 |
| LN229 | Glioblastoma | 1.749 |
| CAL27 | HNSCC | 1.05 |
| SCC25 | HNSCC | 2.18 |
These values represent the concentration of this compound required to inhibit cell growth by 50% and can vary depending on the assay conditions.
Experimental Protocols
Western Blot for Phosphorylated Proteins (p-STAT3, p-p38, p-JNK, p-ERK)
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and for different durations.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-p-p38, anti-p-JNK, anti-p-ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities using densitometry software and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH).
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the data and determine the IC50 value.
-
Transwell Migration/Invasion Assay
-
Insert Preparation (for Invasion Assay):
-
If performing an invasion assay, coat the top of the Transwell insert membrane with a thin layer of Matrigel or another basement membrane extract and allow it to solidify. For a migration assay, this step is omitted.
-
-
Cell Preparation:
-
Starve the cells in a serum-free medium for several hours prior to the assay.
-
Resuspend the cells in a serum-free medium.
-
-
Assay Setup:
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.
-
Seed the prepared cells in the upper chamber of the Transwell insert. Include different concentrations of this compound in the upper chamber with the cells.
-
-
Incubation:
-
Incubate the plate for an appropriate duration (e.g., 12-48 hours) at 37°C to allow for cell migration or invasion.
-
-
Cell Staining and Visualization:
-
Remove the non-migrated/non-invaded cells from the top surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom surface of the membrane with methanol.
-
Stain the cells with a staining solution (e.g., crystal violet).
-
Wash the inserts to remove excess stain.
-
-
Quantification:
-
Visualize and count the stained cells in several random fields under a microscope.
-
Alternatively, the stain can be eluted and the absorbance measured with a plate reader.
-
Express the results as the number of migrated/invaded cells or as a percentage relative to the control.
-
Visualizations
Caption: this compound's impact on the MAPK and STAT3 signaling pathways.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HJC0152 Treatment & Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays after treatment with the STAT3 inhibitor, HJC0152.
Troubleshooting Guides
Researchers using this compound may face challenges in obtaining consistent and reliable data from cell viability assays. The following sections address common problems, their potential causes, and recommended solutions.
Issue 1: Inconsistent IC50 Values or Unexpectedly High Cell Viability
One of the most common issues is significant variability in the half-maximal inhibitory concentration (IC50) of this compound between experiments, or results indicating higher than expected cell viability.
Potential Causes & Solutions
| Potential Cause | Description | Recommended Solution |
| This compound Precipitation | This compound has poor aqueous solubility and is typically dissolved in DMSO.[1][2] Diluting the DMSO stock in aqueous culture media can cause the compound to precipitate, reducing its effective concentration and leading to inaccurate results. | - Prepare fresh dilutions of this compound from a concentrated DMSO stock for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.- Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider optimizing the final DMSO concentration or using a different solubilizing agent if compatible with your cell line. |
| Interference from Reactive Oxygen Species (ROS) | This compound is known to induce the generation of reactive oxygen species (ROS) in cancer cells.[3] ROS can directly reduce tetrazolium salts (like MTT, XTT, and the WST-8 in CCK-8 kits), leading to a false positive signal and an overestimation of cell viability.[4][5] | - Use a cell viability assay that is not based on tetrazolium reduction, such as a crystal violet assay or a luciferase-based ATP assay (e.g., CellTiter-Glo®).- Include a "no-cell" control with this compound and the assay reagent to check for direct chemical reduction of the reagent by the compound.[6] |
| Cell Seeding Density | The initial number of cells seeded can significantly impact the effective concentration of the inhibitor per cell and influence the final assay readout. | - Optimize the cell seeding density for your specific cell line and assay duration. Ensure that the cells are in the logarithmic growth phase at the time of treatment and assay.- Maintain consistency in cell seeding density across all experiments. |
| Inconsistent Incubation Times | The duration of this compound exposure and the incubation time with the viability reagent can affect the results. | - Standardize the incubation times for both drug treatment and the viability assay across all experiments.- For tetrazolium-based assays, ensure complete solubilization of the formazan crystals, which may require adjusting the incubation time with the solubilization buffer. |
Issue 2: High Background Absorbance in Control Wells
High background absorbance in wells containing only media and the assay reagent, or in untreated cell wells, can mask the true signal and lead to inaccurate viability assessments.
Potential Causes & Solutions
| Potential Cause | Description | Recommended Solution |
| Media Components | Phenol red and serum in the culture medium can interfere with the absorbance readings of tetrazolium-based assays.[7] | - Use phenol red-free medium for the duration of the assay.- If possible, perform the final incubation with the viability reagent in serum-free medium. |
| Contamination | Microbial contamination (bacteria or yeast) can reduce tetrazolium salts, leading to a false positive signal. | - Regularly check cell cultures for contamination.- Maintain sterile techniques during all experimental procedures. |
| Light Exposure | Prolonged exposure of tetrazolium salt solutions to light can cause spontaneous reduction and increase background absorbance. | - Store assay reagents protected from light.- During incubation steps with the reagent, keep the plates in the dark. |
Experimental Protocols
Standard MTT Cell Viability Assay Protocol
This protocol provides a general framework for assessing cell viability using the MTT assay. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Visually confirm the formation of purple formazan crystals in the cells.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy after being added to the cell culture medium. What should I do?
A1: Cloudiness indicates that this compound may be precipitating out of the solution due to its poor aqueous solubility.[1] This will lead to an inaccurate final concentration in your experiment. To resolve this, ensure that the final concentration of DMSO in your culture medium is kept as low as possible while still maintaining the solubility of this compound. Preparing fresh dilutions for each experiment and adding the compound to the medium with gentle mixing can also help.
Q2: I am observing a higher-than-expected cell viability at high concentrations of this compound. Could this be an artifact of the assay?
A2: Yes, this could be an artifact. This compound induces the production of reactive oxygen species (ROS), which can chemically reduce the tetrazolium salts used in assays like MTT, XTT, and CCK-8.[3][4] This leads to a color change that is independent of cell viability, causing an overestimation of viable cells. Consider using an alternative endpoint assay, such as one that measures ATP levels (e.g., CellTiter-Glo®), to confirm your results.
Q3: How can I be sure that the observed decrease in cell viability is due to the inhibition of STAT3 by this compound?
A3: To confirm the on-target effect of this compound, you can perform several validation experiments. A western blot analysis can be used to check for a decrease in the phosphorylation of STAT3 at Tyr705, a direct downstream target.[8] Additionally, you could use a structurally unrelated STAT3 inhibitor to see if it produces a similar phenotypic effect.[9]
Q4: Can I use the same protocol for both adherent and suspension cells?
A4: The protocol needs to be adapted for suspension cells. For suspension cells, after the incubation with the viability reagent, the plate needs to be centrifuged to pellet the cells before carefully removing the supernatant and adding the solubilization solution.[10] This prevents the loss of cells during the washing steps.
Q5: What are the appropriate controls to include in my cell viability assay with this compound?
A5: It is crucial to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration to account for any effects of the solvent.
-
Untreated Control: Cells that are not treated with this compound or DMSO to represent 100% cell viability.
-
No-Cell Control (Blank): Wells containing only culture medium and the assay reagent to measure the background absorbance.[6]
-
Compound Control (optional but recommended): Wells containing this compound and the assay reagent in cell-free medium to check for direct chemical interactions.
Visualizations
Caption: this compound inhibits STAT3 phosphorylation, blocking downstream signaling.
References
- 1. adooq.com [adooq.com]
- 2. This compound hydrochloride | STAT | Apoptosis | TargetMol [targetmol.com]
- 3. In vitro assessment of oxidative stress and apoptotic mechanisms of garlic extract in the treatment of acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Alteration of Reactive Oxygen Species Led to Multidrug Resistance in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. repository.tcu.edu [repository.tcu.edu]
- 10. creative-diagnostics.com [creative-diagnostics.com]
HJC0152 Technical Support Center: Troubleshooting Unexpected Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting unexpected results in experiments involving HJC0152, a potent STAT3 inhibitor. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected decrease in cell viability after treating our cancer cell line with this compound. What could be the reason?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
STAT3 Activation Status: this compound is most effective in cell lines with constitutively activated and overexpressed STAT3.[1] We recommend verifying the phosphorylation status of STAT3 at Tyr705 (p-STAT3) in your cell line via Western blot.[1][2] this compound has shown reduced efficacy in cell lines with low levels of p-STAT3 (Y705).[3]
-
Compound Integrity and Concentration: Ensure the this compound compound is properly stored and has not degraded. Prepare fresh stock solutions in DMSO.[4] It is also crucial to use an appropriate concentration range. Most in vitro studies report effects between 1 µM and 20 µM.[3][4]
-
Treatment Duration: The inhibitory effects of this compound are time-dependent.[4] Cell viability assays, such as MTT, should be conducted at multiple time points (e.g., 24, 48, and 72 hours) to capture the full effect.[1]
-
Cell Line Specificity: While this compound has shown broad efficacy, there may be cell-line-specific resistance mechanisms.
Q2: Our results show a decrease in cell proliferation, but we are not detecting a significant increase in apoptosis. Is this expected?
A2: Yes, this is a possible outcome. Besides inducing apoptosis, this compound can also suppress cell proliferation by inducing cell cycle arrest, typically at the G0/G1 phase.[4][5] In some cell types, like glioblastoma cells, this compound has also been shown to induce senescence.[2]
To investigate this further:
-
Cell Cycle Analysis: Perform flow cytometry after propidium iodide (PI) staining to analyze the cell cycle distribution.[4]
-
Senescence Markers: Check for markers of senescence, such as increased p21 expression by Western blot.[2]
-
Apoptosis Assay Timing: The peak of apoptosis may occur at a specific time point. Consider a time-course experiment for your apoptosis assay (e.g., Annexin V/PI staining).[3]
Q3: We observe changes in signaling pathways other than STAT3. Is this compound known to have off-target effects?
A3: While this compound is a potent STAT3 inhibitor, some studies suggest it may influence other pathways.
-
MAPK Pathway: In gastric cancer cells, this compound has been shown to activate p38 and JNK MAPK signaling pathways.[3][6]
-
Metabolism: this compound can affect cellular metabolism, particularly purine, glutathione, and pyrimidine metabolism pathways, leading to an increase in reactive oxygen species (ROS).[1][7]
-
AKT and ERK: In Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, this compound did not inhibit the phosphorylation of AKT and MAPK (Erk1/2), suggesting specificity for STAT3 signaling in that context.[4]
It is important to consider the cellular context and concentration of this compound used, as off-target effects can be dose-dependent.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| No inhibition of p-STAT3 (Tyr705) | 1. Inactive compound. 2. Low basal p-STAT3 levels in the cell line. 3. Insufficient drug concentration or treatment time. | 1. Verify compound activity with a positive control cell line (e.g., A549, H460, MDA-MB-231). 2. Confirm high basal p-STAT3 levels in your untreated cells via Western blot. 3. Perform a dose-response and time-course experiment. |
| High variability in cell viability assays | 1. Uneven cell seeding. 2. Compound precipitation. 3. Inconsistent incubation times. | 1. Ensure a single-cell suspension and even distribution in multi-well plates. 2. Check for precipitation in the stock solution and final dilutions. 3. Standardize all incubation periods precisely. |
| No effect on cell migration/invasion | 1. Sub-optimal assay conditions. 2. Cell line may not be highly migratory. 3. Insufficient this compound concentration. | 1. Optimize cell density and incubation time for Transwell or wound healing assays. 2. Use a positive control for migration/invasion. 3. Test a higher concentration of this compound, as effects on motility may require higher doses than proliferation inhibition. |
| In vivo tumor growth is not inhibited | 1. Poor bioavailability with the chosen administration route. 2. Insufficient dosage. 3. Rapid tumor growth kinetics. | 1. This compound has improved oral bioavailability over its parent compound, niclosamide.[4][5] However, consider intraperitoneal or intratumoral injections as alternatives.[2] 2. Perform a dose-escalation study to find the optimal therapeutic dose. 3. Start treatment at an earlier stage of tumor development. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO as a vehicle control.
-
Incubate for 24, 48, and 72 hours.[1]
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
Western Blot for STAT3 Phosphorylation
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL detection system.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in 6-well plates and treat with this compound for 24 hours.[3]
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[3][8]
-
Analyze the cells by flow cytometry within one hour.
Visualizing this compound's Mechanism of Action
Below are diagrams illustrating the key signaling pathways and experimental workflows associated with this compound.
References
- 1. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
HJC0152 vs. Niclosamide: A Comparative Analysis of STAT3 Inhibition and Solubility for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and physical properties of two prominent STAT3 inhibitors: HJC0152 and its parent compound, niclosamide.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in the proliferation, survival, and metastasis of various cancer cells. Its constitutive activation is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of two STAT3 inhibitors, the FDA-approved anthelmintic drug niclosamide and its more recently developed derivative, this compound. The focus will be on their STAT3 inhibitory potential and their contrasting solubility profiles, key factors in drug development and clinical applicability.
Executive Summary
This compound, an O-alkylamino-tethered derivative of niclosamide, was specifically designed to overcome the poor aqueous solubility and limited oral bioavailability of its parent compound.[1][2] Experimental data demonstrates that while both compounds effectively inhibit STAT3 signaling, this compound exhibits significantly improved aqueous solubility, enhancing its potential as an orally bioavailable therapeutic agent.[3][4] This guide will delve into the quantitative data supporting these claims, provide detailed experimental protocols for assessing their activity, and visualize the underlying biological and experimental frameworks.
STAT3 Inhibition: A Quantitative Comparison
Both this compound and niclosamide have been shown to inhibit the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a crucial step in its activation, dimerization, and nuclear translocation.[1][5] The inhibitory effects of these compounds have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | U87 (Glioblastoma) | MTT Assay | 5.396 | [5] |
| U251 (Glioblastoma) | MTT Assay | 1.821 | [5] | |
| LN229 (Glioblastoma) | MTT Assay | 1.749 | [5] | |
| Niclosamide | SW620 (Colon Cancer) | MTT Assay | 2.9 | [6] |
| HCT116 (Colon Cancer) | MTT Assay | 0.4 | [6] | |
| HT29 (Colon Cancer) | MTT Assay | 8.1 | [6] | |
| Du145 (Prostate Cancer) | Proliferation Assay | 0.7 | [7] | |
| Du145 (Prostate Cancer) | Colony Formation Assay | 0.1 | [7] | |
| HeLa (Cervical Cancer) | Luciferase Reporter Assay | 0.25 | [7] | |
| Ovarian Cancer Cell Lines | ATPlite Assay | 0.41 - 1.86 | [8] |
Table 1: Comparative IC50 Values for this compound and Niclosamide in Various Cancer Cell Lines. This table summarizes the reported half-maximal inhibitory concentrations (IC50) for both compounds across different cancer cell lines and assay types. Lower IC50 values indicate greater potency.
Solubility Profile: A Critical Determinant of Bioavailability
A major drawback of niclosamide in its potential application as a systemic anticancer agent is its very low aqueous solubility.[2][9] This poor solubility hinders its absorption and bioavailability when administered orally. This compound was developed to address this limitation.
| Compound | Solvent | Solubility | Reference |
| This compound | Aqueous | ~680-fold higher than niclosamide | [3] |
| DMSO | 88 mg/mL (216.4 mM) | [10] | |
| Water | Insoluble (<1 mg/mL) | [11] | |
| Ethanol | Insoluble (<1 mg/mL) | [11] | |
| Niclosamide | Water | 5.7 - 20 µg/mL (0.017 - 0.061 mM) | [9][12] |
| DMSO | ~30 mg/mL | [3] | |
| Ethanol | ~0.25 mg/mL | [3] | |
| Methanol:Acetone (1:1) | 50 mg/mL | [13] |
Table 2: Solubility of this compound and Niclosamide in Various Solvents. This table highlights the significant difference in aqueous solubility between the two compounds, a key factor for their potential as oral therapeutics.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate STAT3 inhibition and cell viability.
Western Blotting for STAT3 Phosphorylation
This technique is used to detect the levels of total STAT3 and its activated, phosphorylated form (p-STAT3).
-
Cell Lysis: Treat cells with this compound or niclosamide at desired concentrations for a specified time. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an 8-12% sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145) and total STAT3 (e.g., Cell Signaling Technology #9139), typically at a 1:1000 dilution in 5% BSA/TBST. A loading control antibody, such as β-actin (e.g., Cell Signaling Technology #4970) at 1:1000 dilution, should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked, Cell Signaling Technology #7076) at a 1:2000 dilution for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or niclosamide for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with this compound or niclosamide at various concentrations.
-
Cell Lysis: After the desired treatment period (e.g., 6-24 hours), lyse the cells using the luciferase assay lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are typically expressed as relative luciferase units (RLU).
Visualizing the Frameworks
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: The STAT3 signaling pathway and the point of inhibition by this compound and niclosamide.
Caption: A generalized workflow for Western blot analysis of STAT3 phosphorylation.
Caption: A simplified workflow for determining cell viability using the MTT assay.
Conclusion
The development of this compound from niclosamide represents a significant step forward in the pursuit of clinically viable STAT3 inhibitors. While both compounds demonstrate potent anti-STAT3 activity, the vastly improved aqueous solubility of this compound addresses a critical pharmacokinetic hurdle that has limited the systemic application of niclosamide in oncology. The data presented in this guide underscores the importance of optimizing the physicochemical properties of promising therapeutic compounds. For researchers in drug discovery and development, this compound serves as a compelling candidate for further investigation as a potential oral therapeutic for STAT3-driven cancers. This guide provides the foundational information and methodologies to facilitate such research endeavors.
References
- 1. Cell Counting & Health Analysis [sigmaaldrich.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. adooq.com [adooq.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Niclosamide CAS#: 50-65-7 [m.chemicalbook.com]
HJC0152: A Comparative Analysis of Specificity for STAT3 Over Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of HJC0152's specificity for Signal Transducer and Activator of Transcription 3 (STAT3) versus other protein kinases. While direct comprehensive kinome-wide screening data for this compound is not publicly available, this document compiles existing evidence of its selectivity, including data from its parent compound, niclosamide, and studies on related signaling pathways.
Executive Summary
This compound is a potent inhibitor of STAT3 signaling, acting primarily by preventing the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation, dimerization, and nuclear translocation.[1][2] Evidence suggests a high degree of specificity for the STAT3 pathway. Studies have shown that this compound does not inhibit other major signaling pathways, such as the AKT and MAPK (Erk1/2) pathways, at effective concentrations. Furthermore, kinase profiling of its parent compound, niclosamide, reveals minimal interaction with a broad range of protein kinases, suggesting that the chemical scaffold of this compound is not a promiscuous kinase binder.
STAT3 Signaling Pathway
The STAT3 signaling pathway is a crucial regulator of cell proliferation, differentiation, apoptosis, and immune responses.[3] Its aberrant, constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.
Comparative Kinase Specificity
While a direct kinome scan of this compound is not available, data from its parent compound, niclosamide, provides valuable insight into the potential kinase selectivity of this compound. Niclosamide has been screened against panels of protein kinases and has demonstrated a notable lack of broad-spectrum kinase inhibition.
One study investigating niclosamide's effect on the STAT3 signaling pathway found that it did not inhibit the protein levels or phosphorylation of upstream kinases such as JAK1, JAK2, and Src.[4] Further protein kinase profiling revealed that the IC50 values for niclosamide to inhibit JAK2 and Src kinases were over 10 µM.[4] The same study also indicated that niclosamide did not show significant inhibition against other protein kinases like EGFR, VEGFR, and PDGFR.[4]
Another study screened niclosamide against a panel of 95 different protein kinases and found that it did not directly inhibit the catalytic activity of mTORC1 or other kinases in the panel.[5]
This suggests that the salicylanilide scaffold, from which this compound is derived, does not have a general affinity for the ATP-binding pocket of a wide range of kinases.
Table 1: Kinase Inhibition Profile of Niclosamide (Parent Compound of this compound)
| Kinase Target | Niclosamide IC50 | Reference |
| JAK2 | > 10 µM | [4] |
| Src | > 10 µM | [4] |
| EGFR | Not specified, but noted as not significantly inhibited | [4] |
| VEGFR | Not specified, but noted as not significantly inhibited | [4] |
| PDGFR | Not specified, but noted as not significantly inhibited | [4] |
| mTORC1 | Did not directly inhibit catalytic activity | [5] |
| Panel of 95 Kinases | No significant direct inhibition observed | [5] |
Note: This data is for niclosamide, the parent compound of this compound. While indicative, the kinase selectivity profile of this compound may differ.
Furthermore, a study on this compound in glioblastoma cells showed that while it reduced the phosphorylation of STAT3 at Tyr705, it did not affect the phosphorylation of PI3K and Akt at the concentrations tested.[1]
Experimental Protocols
To assess the specificity of a compound like this compound, two key types of experiments are typically performed: in vitro kinase assays to determine direct inhibition of a panel of kinases, and cellular assays like Western blotting to observe the effect on specific signaling pathways within a biological context.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a general method for assessing the direct inhibitory effect of a compound on the catalytic activity of a purified kinase.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the purified kinase of interest, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and a kinase assay buffer (typically containing Tris-HCl, MgCl₂, and other co-factors).
-
Inhibitor Addition: Add the test compound (this compound) at various concentrations or a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution that denatures the proteins, such as LDS sample buffer.
-
Protein Separation: Separate the reaction products by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of the radioactive phosphate into the substrate.
-
Data Analysis: Quantify the band intensities to determine the extent of kinase inhibition at different compound concentrations and calculate the IC50 value.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is used to determine the effect of this compound on STAT3 phosphorylation in a cellular context.
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705). In parallel, a separate blot can be incubated with an antibody for total STAT3 as a loading control.[6][7]
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 compared to total STAT3 and the control samples.
Conclusion
References
- 1. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
Validating the In Vivo Anti-Cancer Efficacy of HJC0152 Across Diverse Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-cancer effects of HJC0152, a novel STAT3 inhibitor, across various tumor models. The data presented is compiled from preclinical studies to offer an objective evaluation of its performance against its parent compound, niclosamide, and standard-of-care chemotherapeutic agents.
This compound: A Potent STAT3 Inhibitor with Favorable Pharmacokinetics
This compound is an O-alkylamino-tethered derivative of niclosamide, designed to improve upon the latter's poor aqueous solubility and oral bioavailability.[1][2] As a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, this compound has demonstrated significant anti-tumor activity in a range of cancers, including non-small-cell lung cancer (NSCLC), gastric cancer, head and neck squamous cell carcinoma (HNSCC), and glioblastoma.[1][3][4][5] Its mechanism of action primarily involves the inhibition of STAT3 phosphorylation at the Tyr705 residue, leading to the downregulation of downstream oncogenic targets.[5][6]
Comparative In Vivo Efficacy of this compound
The following tables summarize the in vivo anti-tumor effects of this compound in various xenograft models, alongside data for niclosamide and standard-of-care treatments for indirect comparison.
Non-Small-Cell Lung Cancer (NSCLC)
Tumor Model: A549 Cell Line-Derived Xenograft
| Treatment | Dosage | Route of Administration | Tumor Growth Inhibition | Reference |
| This compound | 7.5 mg/kg/day | Intraperitoneal | Significant retardation of tumor growth rate compared to control. | [3] |
| Cisplatin | 1 mg/kg (single dose) | Intraperitoneal | Significantly reduced tumor size in combination therapy. | [6] |
| Niclosamide | 20 mg/kg/day | Oral | Overcame radioresistance in lung cancer xenografts. | [1] |
Gastric Cancer
Tumor Model: MKN45 Cell Line-Derived Xenograft
| Treatment | Dosage | Route of Administration | Tumor Growth Inhibition | Reference |
| This compound | 7.5 mg/kg (twice weekly) | Intraperitoneal | Significantly lower tumor volume and weight compared to control. | [1] |
| 5-Fluorouracil (5-FU) | Not specified | Not specified | Inhibited tumor growth, but with associated weight loss. | [2] |
| Niclosamide | Not specified | Not specified | Showed in vivo anti-cancer activities in various models. | [1] |
Glioblastoma
Tumor Model: U87 Cell Line-Derived Xenograft
| Treatment | Dosage | Route of Administration | Tumor Growth Inhibition | Reference |
| This compound | Not specified | Not specified | Significantly lower tumor volume and weight compared to DMSO-treated mice. | [5][6] |
| Temozolomide (TMZ) | 5-day dosing regimen | Not specified | Significant decrease in tumor volume compared to vehicle. | [3] |
| Niclosamide | Not specified | Not specified | Diminished malignant potential of primary human glioblastoma cells in vivo. | [1] |
Head and Neck Squamous Cell Carcinoma (HNSCC)
Tumor Model: SCC25 Orthotopic Mouse Model
| Treatment | Dosage | Route of Administration | Tumor Growth Inhibition | Reference |
| This compound | Not specified | Not specified | Significantly abrogated tumor growth and invasion. | [4] |
| Cetuximab | 0.02 mg - 0.4 mg | Intraperitoneal | Dose-dependent reduction in tumor volume. | [7] |
| Niclosamide | Not specified | Not specified | Potently repressed erlotinib-resistant head and neck cancer xenografts in combination therapy. | [1] |
Signaling Pathways and Experimental Workflow
The anti-cancer effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for in vivo validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Augmented antitumor effects of combination therapy of cisplatin with ethaselen as a novel thioredoxin reductase inhibitor on human A549 cell in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
A Comparative Analysis of HJC0152 and Other O-alkylamino-tethered Niclosamide Derivatives as STAT3 Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of HJC0152 and other O-alkylamino-tethered niclosamide derivatives, focusing on their enhanced anticancer properties and improved pharmacokinetic profiles over the parent compound, niclosamide. Developed to overcome the poor aqueous solubility and bioavailability of niclosamide, these derivatives, particularly this compound, have demonstrated potent anti-tumor activity by targeting the STAT3 signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel STAT3 inhibitors.
Introduction to O-alkylamino-tethered Niclosamide Derivatives
Niclosamide, an FDA-approved anthelmintic drug, has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in cancer cell proliferation, survival, and metastasis.[1][2] However, its clinical development as a cancer therapeutic has been hampered by poor water solubility and low oral bioavailability.[2][3] To address these limitations, a series of O-alkylamino-tethered derivatives were synthesized by modifying the hydroxyl group on the phenol ring of niclosamide.[2][3] This modification has led to compounds with significantly improved aqueous solubility and potent anticancer activity.[2][3] Among these, this compound (also referred to as compound 11) has emerged as a lead candidate with promising preclinical results in various cancer models.[1][2][4][5][6]
Comparative Efficacy and Physicochemical Properties
The introduction of an O-alkylamino side chain has demonstrated a significant improvement in the druglike properties of niclosamide derivatives. This compound, in particular, exhibits a dramatic increase in water solubility, a critical factor for oral bioavailability.
| Compound | Chemical Modification | Aqueous Solubility (µg/mL) | Fold Improvement vs. Niclosamide | Reference |
| Niclosamide | - | 0.23 | - | [2] |
| This compound (Compound 11) | O-ethylamino tether | 762 | ~3300-fold | [2] |
| Compound 10 | O-propylamino tether | 248 | ~1078-fold | [2] |
In Vitro Anticancer Activity: A Comparative Overview
This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines, often exhibiting greater or comparable potency to the parent compound, niclosamide. The IC50 values from various studies are summarized below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but potent | [1][2] |
| A549 | Non-Small-Cell Lung Cancer | 5.11 | [2] |
| H460 | Non-Small-Cell Lung Cancer | 5.01 | [2] |
| H1299 | Non-Small-Cell Lung Cancer | 13.21 | [2] |
| U87 | Glioblastoma | 5.396 | [7] |
| U251 | Glioblastoma | 1.821 | [7] |
| LN229 | Glioblastoma | 1.749 | [7] |
| AGS | Gastric Cancer | Potent, induces apoptosis at 20 µM | [1] |
| MKN45 | Gastric Cancer | Potent, induces apoptosis at 20 µM | [1] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Potent | [8] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Potent | [8] |
Mechanism of Action: STAT3 Signaling Inhibition
The primary mechanism of action for this compound and its analogs is the inhibition of the STAT3 signaling pathway. This is achieved by preventing the phosphorylation of STAT3 at the Tyr705 residue, which is a critical step for its activation, dimerization, and subsequent nuclear translocation to regulate gene expression.[7][9]
In Vivo Efficacy
Preclinical studies using xenograft mouse models have demonstrated the potent in vivo anti-tumor activity of this compound. Administration of this compound has been shown to significantly suppress tumor growth in models of breast cancer, non-small-cell lung cancer, and gastric cancer, with no significant reported side effects at therapeutic doses.[1][2][9] For instance, in a breast cancer xenograft model, 25 mg/kg of this compound showed a superior anti-tumor effect compared to 75 mg/kg of niclosamide.[1]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or other derivatives for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Lysis: Treated and untreated cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. This compound is administered via intraperitoneal (i.p.) or oral (p.o.) gavage at specified doses (e.g., 7.5 mg/kg).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry for p-STAT3 and Ki-67.
Conclusion
O-alkylamino-tethered niclosamide derivatives, particularly this compound, represent a significant advancement over the parent compound niclosamide for cancer therapy. The chemical modification has successfully addressed the critical issue of poor solubility, leading to enhanced oral bioavailability. The potent in vitro and in vivo anticancer activity, driven by the effective inhibition of the STAT3 signaling pathway, positions this compound as a promising candidate for further clinical development. This guide provides a summary of the key comparative data and experimental methodologies to aid researchers in the evaluation and future investigation of this novel class of STAT3 inhibitors.
References
- 1. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Cross-validation of HJC0152's Mechanism of Action in Multiple Cancer Types: A Comparative Guide
A Novel STAT3 Inhibitor Demonstrates Broad Anti-Cancer Potential
HJC0152, a novel and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), has emerged as a promising therapeutic candidate across a spectrum of malignancies.[1][2][3][4][5][6][7][8] Constitutive activation of the STAT3 signaling pathway is a key driver of tumor cell proliferation, survival, invasion, and immune evasion, making it a compelling target for cancer therapy. This guide provides a comparative overview of the mechanism of action of this compound in non-small-cell lung cancer (NSCLC), gastric cancer, glioblastoma, and head and neck squamous cell carcinoma (HNSCC), alongside other STAT3 inhibitors and standard-of-care treatments.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly targeting STAT3, a latent cytoplasmic transcription factor. Upon activation by upstream kinases, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus where it regulates the expression of genes crucial for tumor progression. This compound has been shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue, thereby preventing its activation and downstream signaling.[1][2][5][8] This inhibition leads to a cascade of anti-tumor activities, including:
-
Reduced Cell Proliferation: this compound effectively curtails the growth of cancer cells in a dose-dependent manner.[1][3][4][7]
-
Induction of Apoptosis: The compound promotes programmed cell death in malignant cells.[2][3][5][7][8]
-
Inhibition of Migration and Invasion: this compound has been demonstrated to decrease the motility and invasive capacity of cancer cells.[2][3][4][7]
The downstream targets of STAT3 that are modulated by this compound include key proteins involved in cell cycle regulation and survival, such as c-Myc, Cyclin D1, Survivin, and Mcl-1, as well as enzymes involved in metastasis like MMP2 and MMP9.[4][7]
This compound Signaling Pathway
Caption: this compound inhibits STAT3 phosphorylation, blocking downstream signaling pathways.
Performance Comparison
While direct head-to-head comparative studies of this compound with other STAT3 inhibitors or standard chemotherapy within the same experimental settings are limited, the following tables summarize the available data on the efficacy of this compound and its alternatives in various cancer cell lines.
Disclaimer: The quantitative data presented below is compiled from different studies. Direct comparison of absolute values (e.g., IC50) across different studies should be done with caution due to potential variations in experimental conditions.
Non-Small-Cell Lung Cancer (NSCLC)
| Compound | Cell Line | Assay | Result | Reference |
| This compound | A549, H460 | Cell Viability (MTT) | Reduced proliferation | [1] |
| This compound | A549, H460 | Apoptosis (Flow Cytometry) | Increased apoptosis | [1] |
| This compound | A549, H460 | Migration (Transwell) | Reduced migration | [1] |
| Napabucasin | Multiple | Cell Viability | Inhibits cancer stemness | [9] |
| Stattic | NSCLC cells | Cell Viability | Inhibits growth | [10] |
| Cisplatin | NSCLC cells | Standard of Care | Cytotoxic agent | [9] |
Gastric Cancer
| Compound | Cell Line | Assay | Result | Reference |
| This compound | AGS, MKN45 | Cell Viability (CCK-8) | Reduced proliferation | [4][7] |
| This compound | AGS, MKN45 | Apoptosis (Flow Cytometry) | Increased apoptosis | [4][7] |
| This compound | AGS, MKN45 | Migration/Invasion (Transwell) | Reduced migration/invasion | [4][7] |
| Napabucasin | Gastric Cancer Cells | Cell Viability | Inhibits STAT3 signaling | [11] |
| Stattic | Gastric Cancer Cells | STAT3 Inhibition | Inhibits STAT3 phosphorylation | [11] |
| 5-FU, Cisplatin | Gastric Cancer Cells | Standard of Care | Cytotoxic agents | [11] |
Glioblastoma
| Compound | Cell Line | Assay | Result | Reference |
| This compound | U87, U251, LN229 | Cell Viability (Colony Formation) | Reduced proliferation | [5][8] |
| This compound | U87, U251, LN229 | Apoptosis (Flow Cytometry) | Increased apoptosis | [5][8] |
| This compound | U87, U251, LN229 | Migration (Wound Healing) | Reduced migration | [5][8] |
| Stattic | Glioblastoma cells | STAT3 Inhibition | Reduces STAT3 phosphorylation | [12] |
| Temozolomide | Glioblastoma cells | Standard of Care | Alkylating agent | [13] |
Head and Neck Squamous Cell Carcinoma (HNSCC)
| Compound | Cell Line | Assay | Result | Reference |
| This compound | SCC25, CAL27 | Cell Viability (MTT) | Reduced proliferation | [3][6] |
| This compound | SCC25, CAL27 | Apoptosis (Flow Cytometry) | Increased apoptosis | [3][6] |
| This compound | SCC25, CAL27 | Migration/Invasion (Transwell) | Reduced migration/invasion | [3][6] |
| Cisplatin | HNSCC cells | Standard of Care | Cytotoxic agent | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate cross-study comparisons.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis (Annexin V/PI) Assay
This assay uses Annexin V to detect the externalization of phosphatidylserine during early apoptosis and propidium iodide (PI) to identify late apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and live cells (Annexin V-/PI-).[15][16][17]
Western Blotting for Phosphorylated STAT3
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18][19][20][21]
Transwell Migration/Invasion Assay
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert (8 µm pore size) with Matrigel.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the stained cells under a microscope in several random fields.[22][23][24][25]
Experimental Workflow and Comparative Logic
The following diagrams illustrate a typical experimental workflow for evaluating a novel compound and the logical framework for comparing it to alternatives.
Caption: A typical workflow for the preclinical evaluation of anti-cancer compounds.
Caption: Logical framework for comparing this compound with alternative cancer therapies.
Conclusion
This compound demonstrates significant potential as a broad-spectrum anti-cancer agent by effectively targeting the STAT3 signaling pathway. Its ability to inhibit proliferation, induce apoptosis, and reduce the metastatic potential of cancer cells across various malignancies underscores its therapeutic promise. While further direct comparative studies are warranted to definitively position this compound relative to existing therapies, the available data strongly support its continued development as a novel cancer therapeutic. The detailed experimental protocols provided herein offer a framework for standardized evaluation, facilitating future comparative research in this field.
References
- 1. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and the miR-21/β-catenin Axis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential roles of STAT3 in the initiation and growth of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of STAT3 in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]
- 12. Stattic and metformin inhibit brain tumor initiating cells by reducing STAT3-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STAT3 as a Therapeutic Target for Glioblastoma | Bentham Science [eurekaselect.com]
- 14. Suppression of head and neck cancer cell survival and cisplatin resistance by GRP78 small molecule inhibitor YUM70 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. kumc.edu [kumc.edu]
- 18. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. corning.com [corning.com]
- 25. T cell transwell migration [bio-protocol.org]
HJC0152 and Niclosamide: A Side-by-Side Analysis of their Impact on Cancer Cell Proliferation
For Immediate Release to the Scientific Community
This guide provides a detailed comparative analysis of two potent anti-cancer compounds, HJC0152 and the well-established drug, niclosamide. The focus of this comparison is their effect on cancer cell proliferation, underpinned by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has been repurposed for cancer therapy due to its ability to target multiple oncogenic pathways.[1][2] this compound is a more recently developed O-alkylamino-tethered derivative of niclosamide, engineered to overcome some of the limitations of its parent compound, such as poor aqueous solubility and bioavailability.[1][3] Both compounds have demonstrated significant anti-proliferative effects across a range of cancer types, primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3]
Mechanism of Action: Targeting the STAT3 Signaling Pathway
Both this compound and niclosamide exert their anti-cancer effects in large part by inhibiting the STAT3 signaling pathway, which is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.[1][2][3]
Niclosamide has been shown to inhibit the phosphorylation of STAT3 at the critical tyrosine 705 residue. This phosphorylation is essential for STAT3 dimerization, its translocation to the nucleus, and subsequent binding to DNA to activate the transcription of target genes involved in cell survival and proliferation.[4]
This compound , as a derivative of niclosamide, shares this primary mechanism of STAT3 inhibition. However, studies suggest that this compound is a more potent inhibitor of STAT3 signaling compared to niclosamide.[1][3] This enhanced potency, combined with its improved physicochemical properties, makes it a promising candidate for further clinical development.[1][3]
Comparative Analysis of Anti-Proliferative Activity
Data Presentation: IC50 Values
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and niclosamide in various cancer cell lines as reported in different studies. It is crucial to note that direct comparison of these values should be made with caution due to potential variations in experimental protocols, such as incubation times and assay methods.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| MDA-MB-231 | Breast Cancer | ~1.0 | 48 | Not Specified |
| AGS | Gastric Cancer | Not Specified | Not Specified | CCK-8 |
| MKN45 | Gastric Cancer | Not Specified | Not Specified | CCK-8 |
Data for this compound is less extensively published in terms of specific IC50 values across a wide range of cell lines compared to niclosamide.
Table 2: Niclosamide IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| PC-3 | Prostate Cancer | < 1 | 72 | Cell Titer-Glo |
| DU145 | Prostate Cancer | < 1 | 72 | Cell Titer-Glo |
| MDA-MB-231 | Breast Cancer | < 1 | 72 | Cell Titer-Glo |
| T-47D | Breast Cancer | < 1 | 72 | Cell Titer-Glo |
| HepG2 | Hepatocellular Carcinoma | 31.91 | 48 | MTT |
| QGY-7703 | Hepatocellular Carcinoma | 10.24 | 48 | MTT |
| SMMC-7721 | Hepatocellular Carcinoma | 13.46 | 48 | MTT |
| A2780ip2 | Ovarian Cancer | 0.41 - 1.86 | 48 | ATPlite |
| SKOV3ip1 | Ovarian Cancer | 0.41 - 1.86 | 48 | ATPlite |
Note: The IC50 values for niclosamide can vary significantly depending on the cell line and the assay used.[5][6][7]
In Vivo Comparative Efficacy
A study on breast cancer xenografts provided a direct in vivo comparison, demonstrating that this compound has superior anti-tumor activity. Treatment with 25 mg/kg of this compound resulted in a more significant reduction in tumor growth compared to a 75 mg/kg dose of niclosamide, and importantly, without observable side effects.[1]
Effects on Apoptosis and Cell Cycle
Both this compound and niclosamide induce apoptosis and cause cell cycle arrest in cancer cells, contributing to their anti-proliferative effects.
This compound has been shown to induce apoptosis in breast and gastric cancer cells.[1] In glioblastoma cell lines, this compound treatment led to an increase in the percentage of cells in the G1 phase of the cell cycle.[3]
Niclosamide also induces apoptosis in various cancer cell lines, including breast, esophageal, and hepatocellular carcinoma cells.[6][8][9] Furthermore, it has been reported to cause G1 phase cell cycle arrest in head and neck squamous cell carcinoma and ovarian cancer cells.[10][11][12]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for key experiments cited in the analysis of this compound and niclosamide.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or niclosamide for the desired time period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound or niclosamide at the desired concentrations and for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
Both this compound and niclosamide are effective inhibitors of cancer cell proliferation, primarily through the targeting of the STAT3 signaling pathway. The available evidence strongly suggests that this compound, a derivative of niclosamide, possesses improved pharmaceutical properties, including enhanced aqueous solubility and greater in vivo potency.[1][3] While direct, comprehensive comparative in vitro data is still emerging, the superior in vivo performance of this compound positions it as a highly promising candidate for further investigation and potential clinical translation in cancer therapy. Future research should focus on conducting direct side-by-side in vitro studies across a standardized panel of cancer cell lines to provide a more definitive quantitative comparison of the anti-proliferative, apoptotic, and cell cycle effects of these two compounds.
References
- 1. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis [frontiersin.org]
- 6. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 7. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
HJC0152 Demonstrates Superior Pharmacokinetic Profile Over Niclosamide, Offering a Promising Alternative in STAT3 Inhibition
For Immediate Release
[City, State] – [Date] – HJC0152, a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), exhibits a significantly improved pharmacokinetic profile compared to its parent compound, niclosamide. This enhancement in drug-like properties, including increased aqueous solubility and oral bioavailability, positions this compound as a compelling candidate for further development in therapeutic areas where STAT3 hyperactivation is a key driver of disease, such as oncology.
This compound was developed as a derivative of niclosamide, an FDA-approved anthelmintic drug that also demonstrates STAT3 inhibitory effects. However, the clinical utility of niclosamide for systemic diseases has been hampered by its poor water solubility and low bioavailability.[1] this compound addresses these limitations through chemical modification, resulting in a compound with enhanced pharmaceutical properties.[1][2]
Comparative Pharmacokinetic Data
While direct comparative pharmacokinetic studies for this compound and niclosamide are not extensively published, the available data for niclosamide in preclinical models provides a benchmark for evaluating the advancements offered by this compound. Studies on niclosamide in rodents have consistently shown low oral bioavailability.
Table 1: Pharmacokinetic Parameters of Niclosamide in Rodents (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Rat | 5 | 354 ± 152 | <0.5 | 6.7 ± 2.0 | 1413 ± 118 | 10 | --INVALID-LINK-- |
| Mouse | 30 | 428 | 1.99 | 2.81 | 522 | Not Reported | --INVALID-LINK-- |
Note: Data for this compound is not yet publicly available in a similar tabular format. However, multiple studies assert its improved oral bioavailability and superior in vivo efficacy at lower doses compared to niclosamide.[1]
The improved aqueous solubility of this compound is a key factor contributing to its enhanced pharmacokinetic profile. This property allows for better dissolution in the gastrointestinal tract, a prerequisite for efficient absorption into the bloodstream. In vivo studies have demonstrated the efficacy of orally administered this compound in suppressing tumor growth in xenograft models, providing functional evidence of its improved bioavailability.[2] For instance, in a breast cancer xenograft model, 25 mg/kg of this compound showed a superior anti-tumor effect compared to 75 mg/kg of niclosamide, without significant side effects.[1]
Experimental Protocols
The evaluation of the pharmacokinetic properties and in vivo efficacy of this compound and its alternatives typically involves the following key experimental methodologies:
Pharmacokinetic Studies in Rodents
A standard protocol for determining the pharmacokinetic profile of a compound like this compound in mice or rats involves the following steps:
-
Animal Models: Male or female mice (e.g., BALB/c nude mice for xenograft studies) or rats (e.g., Sprague-Dawley) are used.
-
Drug Administration: The compound is administered via intravenous (IV) and oral (PO) routes to different groups of animals. The IV route serves as a reference to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to reach maximum concentration (Tmax), terminal half-life (t½), and the area under the concentration-time curve (AUC). Oral bioavailability (F%) is calculated using the formula: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
In Vivo Xenograft Efficacy Studies
To assess the anti-tumor activity of this compound, a common experimental workflow is the use of human tumor xenograft models in immunocompromised mice:
-
Cell Culture: Human cancer cell lines with constitutively active STAT3 (e.g., MKN45 gastric cancer cells or A549 non-small-cell lung cancer cells) are cultured in appropriate media.[1]
-
Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The treatment group receives this compound (e.g., 7.5 mg/kg) via intraperitoneal or oral administration, while the control group receives a vehicle.[1]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly to assess treatment efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed for biomarkers of STAT3 inhibition.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of the STAT3 signaling pathway. The following diagrams illustrate the targeted pathway and a typical experimental workflow for evaluating STAT3 inhibitors.
Caption: this compound inhibits the STAT3 signaling pathway by preventing the phosphorylation of STAT3.
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.
Conclusion
The development of this compound represents a significant advancement in the pursuit of clinically viable STAT3 inhibitors. Its improved pharmacokinetic properties, particularly its enhanced aqueous solubility and oral bioavailability, overcome the major limitations of niclosamide. The demonstrated in vivo efficacy of this compound in preclinical cancer models underscores its potential as a therapeutic agent. Further clinical investigation is warranted to fully elucidate the pharmacokinetic profile and therapeutic benefits of this compound in human patients.
References
- 1. Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling HJC0152
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of HJC0152, a potent and orally bioavailable STAT3 inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity. This guide is intended to supplement, not replace, a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer.
Summary of Key Safety Data
Due to the absence of a publicly available Safety Data Sheet (SDS) in the immediate search results, a comprehensive summary of quantitative safety data is not possible. It is imperative to obtain the SDS from your supplier for specific GHS classifications, hazard statements, and detailed toxicological information before handling this compound. General safety parameters for a chemical of this nature are provided below for illustrative purposes.
| Parameter | Information | Source |
| Chemical Name | 2-(2-Amino-ethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide Hydrochloride | Chemgood |
| Molecular Formula | C15H14Cl3N3O4 | Chemgood |
| Molecular Weight | 406.64 g/mol | Chemgood |
| Appearance | Solid powder | Chemgood |
| Solubility | Soluble in DMSO.[1] Insoluble in water and ethanol. | Chemgood, AdooQ BioScience |
| Storage | Store lyophilized at -20°C, keep desiccated. In solution, store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | AdooQ BioScience |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound to minimize exposure risk.
-
Lab Coat: A properly fitting, buttoned lab coat should be worn to protect from spills.
-
Gloves: Chemical-resistant gloves are mandatory. Ensure gloves are compatible with the solvents being used (e.g., DMSO).
-
Eye Protection: Safety glasses or goggles must be worn to protect the eyes from splashes.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a properly fitted respirator is recommended to prevent inhalation.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Planning:
-
Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound from the supplier.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the workspace in a well-ventilated area, preferably within a certified chemical fume hood.
-
Have a chemical spill kit readily accessible.
-
-
Reconstitution and Aliquoting:
-
If working with the lyophilized powder, carefully weigh the required amount in a chemical fume hood to avoid generating dust.
-
Dissolve this compound in a suitable solvent, such as DMSO, as specified in your experimental protocol.[1]
-
If preparing a stock solution, aliquot it into smaller, single-use volumes to minimize freeze-thaw cycles and potential degradation.
-
-
Experimental Use:
-
When adding this compound to cell cultures or administering it to animal models, do so with care to avoid splashes or aerosols.
-
Clearly label all tubes, plates, and cages containing this compound.
-
-
Decontamination:
-
Wipe down all work surfaces with an appropriate disinfectant after handling is complete.
-
Decontaminate any equipment that has come into contact with this compound according to your institution's guidelines.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solutions and unused portions of this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container.
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures Signaling Pathway
This diagram outlines the immediate actions to take in case of an emergency involving this compound.
Caption: Immediate actions for this compound-related emergencies.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
